Domperidone
Beschreibung
A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.
This compound is a peripheral-specific antagonist of the dopamine receptor D2 (D2R), with antiemetic, gastrokinetic and galactagogue activities. Following administration, this compound binds to D2R expressed by peripheral neurons; this inhibits dopamine binding and D2R-mediated signaling. Inhibition of peripheral D2R signaling prevents or relieves various gastrointestinal (GI) symptoms, such as nausea and vomiting, and may help relief reflux and symptoms of a variety of other upper GI disorders.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastrointestinal disease and has 9 investigational indications.
See also: Pimozide (related); Fluspirilene (related); this compound Maleate (active moiety of).
Eigenschaften
IUPAC Name |
6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |
| Record name | Domperidone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045116 | |
| Record name | Domperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |
| Record name | SID855562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57808-66-9 | |
| Record name | Domperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | domperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | domperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Domperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242.5 °C | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Domperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for domperidone, a potent peripheral dopamine receptor antagonist widely used for its antiemetic and gastroprokinetic properties. The synthesis of this compound is primarily achieved through the convergent coupling of two key benzimidazolone-based intermediates. This document details the reaction processes, experimental protocols, and quantitative data associated with the synthesis of these intermediates and the final product.
Core Synthesis Strategy
The most common and industrially scalable synthesis of this compound involves a convergent approach, wherein two principal intermediates are synthesized separately and then coupled in a final step. These key intermediates are:
-
Intermediate 1: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Intermediate 2: 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one
The overall synthesis can be logically divided into three main stages:
-
Synthesis of Intermediate 1
-
Synthesis of Intermediate 2
-
Final coupling of Intermediate 1 and Intermediate 2 to yield this compound.
This guide will now delve into the detailed synthetic routes for each of these stages.
Stage 1: Synthesis of Intermediate 1 (1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one)
There are two primary routes for the synthesis of Intermediate 1, herein designated as Route 1A and Route 1B.
Route 1A: Cyclization followed by Alkylation
This traditional route involves the initial formation of the benzimidazolone ring system, followed by N-alkylation.
Step 1: Synthesis of Benzimidazolone
Benzimidazolone is synthesized via the cyclization of o-phenylenediamine with a suitable carbonyl source, most commonly urea.
Step 2: N-Alkylation of Benzimidazolone
The synthesized benzimidazolone is then N-alkylated using 1-bromo-3-chloropropane in the presence of a base to yield Intermediate 1.
Experimental Protocol for Route 1A
Step 1: Synthesis of Benzimidazolone from o-phenylenediamine and Urea
-
Materials: o-phenylenediamine, urea, organic solvent (e.g., dichlorobenzene), phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).
-
Procedure: A mixture of o-phenylenediamine and urea is heated in an organic solvent in the presence of a phase transfer catalyst. The reaction is typically carried out at a temperature range of 100-200°C for 3-10 hours.[1] Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.
-
Quantitative Data:
| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Purity | Reference |
| o-phenylenediamine | 1 | Urea, Dichlorobenzene, TBAB | 172°C, 2 hours | Up to 98.5% | Up to 99.0% | [1] |
Step 2: Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1)
-
Materials: Benzimidazolone, 1-bromo-3-chloropropane, 10% sodium hydroxide solution, dichloromethane, tetrabutylammonium bromide (TBAB).
-
Procedure: To a mixture of benzimidazolone in dichloromethane and a 10% aqueous solution of sodium hydroxide, 1-bromo-3-chloropropane and a catalytic amount of TBAB are added. The biphasic mixture is stirred vigorously at room temperature for several hours. After the reaction is complete, the organic layer is separated, washed with water, and the solvent is evaporated. The crude product is then purified by recrystallization.[2]
-
Quantitative Data:
| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Reference |
| Benzimidazolone | 1 | 1-bromo-3-chloropropane (1.3 eq.), 10% NaOH, CH2Cl2, TBAB | Room Temperature, 6 hours | 83% | [2][3] |
Stage 2: Synthesis of Intermediate 2 (5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one)
The synthesis of Intermediate 2 is a multi-step process that begins with the coupling of a substituted nitrobenzene with a protected 4-aminopiperidine derivative.
Experimental Protocol for the Synthesis of Intermediate 2
-
Materials: 1-ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzene, potassium carbonate, toluene, methanol, Raney nickel, urea, hydrochloric acid, ethanol.
-
Procedure:
-
Coupling: A mixture of 1-ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzene, and potassium carbonate in toluene is refluxed for 6 hours. After cooling and washing with water, the toluene is distilled off, and the product is crystallized from methanol.
-
Reduction: The resulting ethoxycarbonyl amino derivative is dissolved in methanol, and Raney nickel is added as a catalyst. The mixture is hydrogenated under pressure.
-
Cyclization: After filtration of the catalyst, urea is added to the methanolic solution, and the mixture is refluxed for 12 hours.
-
Hydrolysis and Purification: The methanol is distilled off, and the residue is treated with 10% HCl. The pH is then adjusted to 8.0-8.5, and the crude product is filtered. Purification is achieved by recrystallization from ethanol.[3]
-
-
Quantitative Data:
| Step | Key Reagents | Conditions | Yield | Reference |
| Coupling | K2CO3, Toluene | Reflux, 6 hours | 85.0% | [2][3] |
| Reduction, Cyclization, and Hydrolysis | H2/Raney Ni, Urea, 10% HCl, Ethanol | Hydrogenation, Reflux, pH adjustment | 89.1% | [3] |
Stage 3: Final Synthesis of this compound
The final step in the synthesis is the coupling of Intermediate 1 and Intermediate 2 via a nucleophilic substitution reaction.
Experimental Protocol for the Synthesis of this compound
-
Materials: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1), 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 2), sodium carbonate, potassium iodide, 4-methyl-2-pentanone.
-
Procedure: A mixture of Intermediate 1, Intermediate 2, sodium carbonate, and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is stirred and refluxed for an extended period (e.g., 24 hours). After cooling, water is added, and the crude product is filtered off. Purification is achieved by column chromatography followed by recrystallization.[2]
-
Quantitative Data:
| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Reference |
| Intermediate 1 | 1 | Intermediate 2 (1.1 eq.), Na2CO3, KI, 4-methyl-2-pentanone | Reflux, 24 hours | ~30% | |
| Intermediate 1 | 1 | Intermediate 2 (0.8 eq.), Na2SO3, NaBr, Nitromethane | Reflux, 32 hours | 51% | [4] |
Summary of Synthesis Pathways
The synthesis of this compound is a well-established process with several documented routes. The convergent strategy, involving the preparation and subsequent coupling of two key benzimidazolone intermediates, remains the most prevalent approach. The choice of specific reagents and reaction conditions can influence the overall yield and purity of the final product. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.
References
- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 2. The methodology for preparing this compound: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1810805A - Synthesis of this compound maleate - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Retrosynthetic Analysis of Domperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domperidone, a potent peripheral dopamine receptor antagonist, is widely utilized for its prokinetic and antiemetic properties. Its synthesis involves the strategic coupling of two key benzimidazolone-containing intermediates. This technical guide provides a comprehensive retrosynthetic analysis of the this compound molecule, detailing the primary disconnection approach and subsequent synthetic pathways for the requisite precursors. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, supported by quantitative data and visual diagrams to facilitate a thorough understanding of the synthetic strategy.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound (1) reveals a primary disconnection at the C-N bond between the piperidine nitrogen and the propyl linker. This bond formation is a logical final step in the synthesis, typically achieved through an N-alkylation reaction. This disconnection yields two key intermediates: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate A) and 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate B) .
Caption: Retrosynthetic disconnection of this compound.
Further deconstruction of these intermediates reveals their respective synthetic precursors. The synthesis of each intermediate is a multi-step process involving the formation of the benzimidazolone core.
Synthesis of Key Intermediates
Synthesis of Intermediate A: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
The synthesis of Intermediate A typically commences with the reaction of 1-ethoxycarbonyl-4-aminopiperidine with 2,5-dichloronitrobenzene. This is followed by reduction of the nitro group, cyclization with urea, and subsequent hydrolysis to yield the desired product.
Caption: Synthetic pathway for Intermediate A.
Synthesis of Intermediate B: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Intermediate B is synthesized from o-phenylenediamine. The first step involves cyclization with a suitable carbonyl source, such as urea or ethyl chloroformate, to form 2-benzimidazolone. This is followed by N-alkylation with 1-bromo-3-chloropropane.
The Enhanced Physicochemical Profile of Novel Domperidone Salts: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Domperidone, a widely utilized antiemetic and prokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility can limit its oral bioavailability.[3] To address this challenge, recent research has focused on the development of novel salt forms of this compound to enhance its physicochemical properties, particularly solubility and dissolution rate. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of these new this compound salts, based on recent scientific literature.
Synthesis of Novel this compound Salts
Novel this compound salts have been successfully synthesized using various pharmaceutically acceptable salt formers, including generally recognized as safe (GRAS) compounds and other drugs or nutraceuticals.[4][5][6] The primary methods employed for synthesis are mechanochemistry (grinding) and solution crystallization.[1][4]
A range of dicarboxylic acids, hydroxybenzoic acids, and other organic acids have been utilized as coformers to produce new solid forms of this compound. These include:
-
Oxalic acid (OA)[4]
-
Malonic acid (MA)[4]
-
Fumaric acid (FA)[4]
-
Adipic acid (AA)[4]
-
Citric acid (CA)[4]
-
4-hydroxybenzoic acid (4-HBA)[4]
-
2,4-dihydroxybenzoic acid (2,4-DHBA)[4]
-
Pyrazine-2-carboxylic acid (PCA)[4]
-
Nicotinic acid (NCA)[6]
-
DL-mandelic acid (MAA)[6]
-
Salicylic acid (SLA)[6]
-
Orotic acid (OTA)[6]
-
Aspirin (ASP)[6]
Physicochemical Characterization
A battery of analytical techniques has been employed to characterize these novel salts, confirming their formation and evaluating their physical properties.
Structural Analysis
The formation of new crystalline phases is confirmed through Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD) .[1][4] These techniques provide detailed information about the crystal lattice and the arrangement of molecules, confirming the creation of a new salt rather than a simple physical mixture. Structural analysis has revealed that in these salts, a proton is transferred from the acidic coformer to the piperidine nitrogen atom of the this compound molecule.[1][4]
Thermal Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal behavior of the new salts.[1][4] DSC is employed to determine the melting point, which is a key indicator of the new solid form's identity and purity. TGA provides information on the thermal stability and the presence of solvates (e.g., hydrates). Several of the prepared salts, such as those with succinic acid, fumaric acid, adipic acid, and citric acid, were found to be hydrates.[1][4] In one study, most of the novel salts exhibited lower melting temperatures compared to the parent this compound.[6]
Enhanced Physicochemical Properties
The primary goal of forming new salts of this compound is to improve its physicochemical properties, with a particular focus on aqueous solubility.
Solubility
The aqueous solubility of the novel this compound salts has been evaluated in various media, including buffers at different pH values to simulate physiological conditions. The results consistently demonstrate a significant improvement in solubility compared to the parent drug.[4][6]
For instance, at pH 6.4, the solubility order for a series of salts was found to be: DOM·AA > DOM·SA > DOM·FA > DOM·MA > DOM·OA > DOM·PCA > DOM·CA > DOM > DOM·4-HBA > DOM·2,4-DHBA.[4] At a more acidic pH of 1.2, the order changed to: DOM·FA > DOM·2,4-DHBA > DOM·SA > DOM·AA > DOM·PCA > DOM·MA > DOM·OA > DOM·4-HBA > DOM·CA > DOM.[4] Another study found enhanced solubility in pH 6.8 and 1.2 buffers, but a decrease in solubility in an acetate buffer at pH 4.6.[6] The this compound succinate salt also demonstrated increased solubility.[7][8]
Table 1: Summary of Physicochemical Properties of Novel this compound Salts
| Salt Former | Synthesis Method | Key Analytical Techniques | Notable Physicochemical Properties | Reference |
| Oxalic acid (OA), Malonic acid (MA), Succinic acid (SA), Fumaric acid (FA), Adipic acid (AA), Citric acid (CA), 4-hydroxybenzoic acid (4-HBA), 2,4-dihydroxybenzoic acid (2,4-DHBA), Pyrazine-2-carboxylic acid (PCA) | Mechanochemistry, Solution Crystallization | PXRD, SCXRD, TGA, DSC | Increased solubility at pH 1.2 and 6.4 for most salts compared to this compound. DOM·SA, DOM·FA, DOM·AA, and DOM·CA were found to be hydrates. | [4] |
| Nicotinic acid (NCA), DL-mandelic acid (MAA), Salicylic acid (SLA), Orotic acid (OTA), Aspirin (ASP) | Not specified in abstract | Single-crystal X-ray diffraction | Lower melting temperatures compared to this compound (except for DOM·OTA). Enhanced solubility in pH 6.8 and 1.2 buffers, but reduced solubility in acetate buffer (pH 4.6). Stable under accelerated humidity conditions. | [6] |
| Succinic acid | Not specified in abstract | Thermal, spectroscopic, microscopic, and powder diffraction measurements; Single-crystal X-ray diffraction | Increased solubility and wettability compared to pure this compound. | [7][8] |
Dissolution Rate
An enhanced dissolution rate is a direct and beneficial consequence of increased solubility. Studies have shown that the novel this compound salts exhibit a faster rate of drug release compared to the parent compound.[6] This is a critical factor for improving the bioavailability of the drug.
Stability
The stability of the new salt forms is a crucial parameter for their potential pharmaceutical development. The prepared salts have been shown to be stable under accelerated humidity conditions (40°C, 70-75% RH) for 30 days.[6] Furthermore, PXRD analysis of the residue after solubility experiments indicated that the majority of the molecular salts were stable and did not undergo phase changes or dissociation.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are generalized protocols based on the cited literature.
Synthesis of this compound Salts
-
Mechanochemical Synthesis (Grinding): An equimolar amount of this compound and the chosen salt former are ground together in a mortar and pestle or a ball mill for a specified duration. The resulting powder is then collected and characterized.
-
Solution Crystallization: this compound and the salt former are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate, leading to the formation of crystals of the new salt.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): The PXRD patterns of the synthesized salts are recorded using a diffractometer with Cu Kα radiation. Samples are scanned over a 2θ range, typically from 5° to 40°, at a specific scan rate. The resulting diffractograms are compared with those of the starting materials to confirm the formation of a new crystalline phase.
-
Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 2-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the melting point and other thermal events.
-
Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is measured as a function of temperature. This analysis is used to determine the thermal stability and to identify the loss of volatiles such as water or other solvents.
-
Solubility Studies: An excess amount of the this compound salt is added to a specific volume of the dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer) in a vial. The vials are then shaken at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The resulting suspension is filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of novel this compound salts.
Caption: Workflow for the synthesis and characterization of novel this compound salts.
Caption: Rationale for developing novel this compound salts to enhance bioavailability.
Conclusion
The formation of novel salts of this compound presents a promising strategy to overcome the solubility limitations of the parent drug. Research has demonstrated that by selecting appropriate salt formers, it is possible to significantly enhance the aqueous solubility and dissolution rate of this compound. These improvements in physicochemical properties could potentially lead to enhanced bioavailability and therapeutic efficacy. The well-characterized and stable nature of these new salt forms makes them attractive candidates for further development into novel pharmaceutical formulations of this compound.
References
- 1. Novel salts of the antiemetic drug this compound: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel salts of the antiemetic drug this compound: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. New drug–drug and drug–nutraceutical salts of anti-emetic drug this compound: structural and physicochemical aspects of n… [ouci.dntb.gov.ua]
- 6. New drug–drug and drug–nutraceutical salts of anti-emetic drug this compound: structural and physicochemical aspects of new salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Domperidone: A Peripherally Selective Dopamine D2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Domperidone is a second-generation antiemetic and prokinetic agent that exerts its therapeutic effects through the selective antagonism of peripheral dopamine D2 receptors. Its clinical efficacy in treating gastrointestinal motility disorders and nausea is well-established. A key feature distinguishing this compound from other dopamine antagonists, such as metoclopramide, is its limited ability to cross the blood-brain barrier (BBB), which significantly reduces the incidence of central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its pharmacodynamics, pharmacokinetics, and the molecular basis for its peripheral selectivity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Dopamine, a critical neurotransmitter in the central and peripheral nervous systems, modulates a wide range of physiological processes through its interaction with five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[1] In the gastrointestinal (GI) tract, activation of D2 receptors inhibits motility, leading to delayed gastric emptying and other dyspeptic symptoms. This compound functions as a specific antagonist at these peripheral D2 receptors, thereby restoring normal GI peristalsis.[2] Its antiemetic properties are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area located outside the BBB.[3] This guide delves into the intricate molecular interactions and physiological consequences of this compound's antagonism at peripheral D2 receptors.
Pharmacodynamics: Interaction with the Dopamine D2 Receptor
This compound exhibits a high affinity and selectivity for the dopamine D2 receptor. This interaction has been characterized through various in vitro and in vivo studies, providing quantitative measures of its binding and functional antagonism.
Receptor Binding Affinity
The affinity of this compound for the dopamine D2 receptor is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
Table 1: this compound Binding Affinity (Ki) for Dopamine D2 Receptors
| Radioligand | Receptor Source | Ki (nM) | Reference |
| [3H]Spiperone | Human D2L receptor-expressing CHO cell membranes | Not explicitly stated, but derived from IC50 | [4] |
| [3H]this compound | Cloned D2Long receptors | Dopamine Ki of 1.75 ± 0.2 | [5] |
Note: The available literature often reports IC50 values which can be converted to Ki values using the Cheng-Prusoff equation, but direct comparative Ki values under identical experimental conditions are limited.
Functional Antagonism
Functional assays assess the ability of a drug to inhibit the biological response following receptor activation. For the D2 receptor, which is a Gi/o-coupled receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] this compound's antagonist activity is quantified by its ability to reverse the agonist-induced inhibition of cAMP production. The half-maximal inhibitory concentration (IC50) is a common metric for functional potency.
Table 2: this compound Functional Antagonism (IC50) at Dopamine D2 Receptors
| Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |
| Cell Growth Inhibition | HCT116 cells | - | 34.57 (at 48h) | [2] |
Signaling Pathways
This compound's antagonism of the D2 receptor interrupts the canonical Gi/o signaling cascade. Upon dopamine binding, the D2 receptor activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and decreased protein kinase A (PKA) activity. By blocking this initial step, this compound prevents these downstream effects.
Furthermore, recent studies, primarily in the context of oncology, have suggested that D2 receptor signaling can also modulate other pathways, such as the ERK/STAT3 pathway.[2][7] this compound has been shown to inhibit the formation of a β-arrestin2/MEK complex and reduce the phosphorylation of JAK2 and STAT3, indicating a broader impact on cellular signaling.[2][7]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short half-life. These properties are crucial for its clinical use and dosing regimen.
Table 3: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Conditions | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Oral administration | [8] |
| Oral Bioavailability | ~15% | Due to extensive first-pass metabolism | [8] |
| Plasma Protein Binding | 91-93% | - | [8] |
| Elimination Half-life (t1/2) | 7-9 hours | - | [8] |
| Metabolism | Extensively in the liver and gut wall (primarily by CYP3A4) | - | [8] |
| Excretion | Primarily in feces | - | [8] |
| Peak Plasma Concentration (Cmax) | 18.8 ng/mL | 20 mg base tablet | [9] |
| Oral Clearance (CL/F) | 4,735 ± 2,017 mL/min | 20 mg solution | [9] |
| Apparent Volume of Distribution (Vd/F) | 6,272 ± 5,100 L | 20 mg solution | [9] |
Mechanism of Peripheral Selectivity: The Role of the Blood-Brain Barrier and P-glycoprotein
The key to this compound's favorable safety profile is its limited penetration of the BBB. This is primarily due to its properties as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB.[10][11] P-gp actively pumps this compound out of the brain endothelial cells and back into the systemic circulation, thus maintaining low CNS concentrations.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of this compound for the D2 receptor using [3H]-spiperone as the radioligand.[4]
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
[3H]-spiperone (radioligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Non-specific binding determinator (e.g., haloperidol or unlabeled spiperone at a high concentration).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-spiperone (typically at or near its Kd value).
-
Add the serially diluted this compound to the wells.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding determinator.
-
Initiate the binding reaction by adding the D2 receptor-containing membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro P-glycoprotein Substrate Assay
This protocol outlines a method to determine if this compound is a substrate of P-gp using a cell-based transport assay.[10]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) (MDCK-MDR1 cells).
-
Wild-type MDCK cells (as a control).
-
Transwell inserts with a permeable membrane.
-
This compound.
-
A known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
Procedure:
-
Culture MDCK-MDR1 and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.
-
The assay is performed in two directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
For the A-to-B transport, add this compound to the apical chamber and transport buffer to the basolateral chamber.
-
For the B-to-A transport, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Repeat the experiment in the presence of a P-gp inhibitor to confirm P-gp-mediated transport.
-
Quantify the concentration of this compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 1 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.
Conclusion
This compound's mechanism of action as a peripheral dopamine D2 receptor antagonist is well-defined, with its clinical utility stemming from its prokinetic and antiemetic effects. Its high affinity for the D2 receptor, coupled with its poor penetration of the blood-brain barrier due to active efflux by P-glycoprotein, provides a favorable therapeutic window with a reduced risk of central nervous system side effects. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the pharmacology of this compound, providing valuable insights for researchers and professionals in the field of drug development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and comparative bioavailability of this compound suspension and tablet formulations in healthy adult subjects | Semantic Scholar [semanticscholar.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Dopamine displaces [3H]this compound from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Unraveling the Role of Dopamine Receptors In Vivo: Lessons from Knockout Mice [ouci.dntb.gov.ua]
- 10. Impact of the changes in P-glycoprotein activity on this compound pharmacokinetics in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Domperidone's Prokinetic Effects on Gastrointestinal Motility: A Cellular-Level Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domperidone, a peripherally acting dopamine D2 and D3 receptor antagonist, is a prokinetic agent that enhances gastrointestinal (GI) motility. This technical guide provides an in-depth exploration of this compound's mechanism of action at the cellular level. By blocking presynaptic D2 receptors on cholinergic neurons in the myenteric plexus, this compound inhibits the suppressive effect of dopamine on acetylcholine release. This disinhibition leads to increased acetylcholine availability at the neuromuscular junction, resulting in enhanced smooth muscle contraction and accelerated gastrointestinal transit. This guide details the underlying signaling pathways, presents quantitative data on receptor binding and functional potency, and provides comprehensive experimental protocols for studying this compound's effects in vitro.
Introduction
Gastrointestinal motility is a complex process orchestrated by the coordinated interplay of the enteric nervous system (ENS), smooth muscle cells, and various neurotransmitters. Dopamine, acting through D2-like receptors, plays an inhibitory role in this process by suppressing the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut.[1] this compound's therapeutic efficacy as a prokinetic agent stems from its ability to counteract this dopaminergic inhibition.[2][3] Unlike other dopamine antagonists, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[4] This guide will dissect the cellular and molecular mechanisms that underpin this compound's effects on GI motility.
Mechanism of Action at the Cellular Level
This compound's primary mechanism of action is the competitive antagonism of dopamine D2 and, to a lesser extent, D3 receptors located on presynaptic cholinergic nerve terminals within the myenteric plexus of the gastrointestinal wall.[5][6]
Dopamine D2 Receptor Antagonism and Acetylcholine Release
In the enteric nervous system, dopamine acts as an inhibitory neuromodulator by binding to presynaptic D2 receptors on cholinergic neurons. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately suppressing the release of acetylcholine.[2][3]
This compound competitively binds to these D2 receptors, preventing dopamine from exerting its inhibitory effect.[6] This disinhibition results in an increased release of acetylcholine from the cholinergic nerve terminals into the synaptic cleft.[2] The elevated acetylcholine levels then act on muscarinic receptors on the surface of gastrointestinal smooth muscle cells, triggering depolarization and contraction.
Downstream Signaling Pathway
The signaling cascade initiated by this compound's antagonism of the D2 receptor can be summarized as follows:
-
Dopamine D2 Receptor Blockade: this compound occupies the D2 receptor, preventing the binding of endogenous dopamine.
-
G-Protein Disinhibition: The inhibitory signal from the D2 receptor to the Gi/o protein is blocked.[2]
-
Adenylyl Cyclase Activity: With the inhibition lifted, adenylyl cyclase can convert ATP to cAMP more readily, although the primary effect is the removal of an inhibitory brake rather than direct stimulation.
-
Ion Channel Modulation: The prevention of D2 receptor activation by dopamine leads to a downstream modulation of potassium and calcium channels in the presynaptic neuron, favoring neurotransmitter release. Specifically, the inhibition of certain potassium channels and the facilitation of calcium influx contribute to enhanced acetylcholine exocytosis.
-
Increased Acetylcholine Release: The net result is an increased concentration of acetylcholine in the neuromuscular junction.[2]
-
Smooth Muscle Contraction: Acetylcholine binds to muscarinic receptors (primarily M2 and M3) on gastrointestinal smooth muscle cells, leading to depolarization, calcium influx, and subsequent muscle contraction.
References
- 1. Gastroparesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism for the gastrokinetic action of this compound. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Domperidone Analogues for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies, characterization techniques, and pharmacological evaluation of Domperidone analogues. This compound is a peripheral dopamine D2 receptor antagonist, primarily used for its prokinetic and antiemetic properties.[1][2] The development of its analogues is a key area of research aimed at improving efficacy, selectivity, and safety profiles, particularly concerning cardiovascular side effects.[3] This document details the necessary experimental protocols and data presentation formats to support researchers in this field.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally involves the coupling of two primary heterocyclic intermediates.[4][5] A common strategy is the N-alkylation of a substituted benzimidazolone with a piperidine derivative. The core benzimidazole structure can be synthesized through the condensation of o-phenylenediamines with various reagents like carboxylic acids or aldehydes.[6][7][8]
General Synthetic Strategy:
The synthesis can be broadly divided into three main stages:
-
Synthesis of the first key intermediate, a substituted 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Synthesis of the second key intermediate, a substituted 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Coupling of the two intermediates to yield the final this compound analogue.[4][9]
A generalized workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
This protocol describes a common method for synthesizing the benzimidazole core, which is central to this compound's structure.[6][10][11]
-
Reaction Setup: In a round-bottomed flask, dissolve o-phenylenediamine (1 equivalent) in formic acid (or another suitable carboxylic acid/aldehyde)[11].
-
Cyclization: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Neutralization: Neutralize the solution by slowly adding a base (e.g., 10% sodium hydroxide) until the mixture is alkaline.[10]
-
Isolation: The crude product precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain the purified benzimidazole derivative.[10]
-
Drying: Dry the purified product in a vacuum oven.
Characterization of Synthesized Analogues
The identity, purity, and structural confirmation of the newly synthesized this compound analogues are established using a combination of spectroscopic and chromatographic techniques.[12][13][14]
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Analysis: Inject the sample dissolved in a suitable solvent (e.g., methanol). Purity is determined by the peak area percentage at a specific wavelength (e.g., 284 nm for this compound).[15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Analysis: Record the spectrum and identify characteristic peaks for functional groups (e.g., C=O stretch of the benzimidazolone, N-H stretch, C-Cl stretch). This is a powerful test for confirming identity.[13]
-
Pharmacological Evaluation
This compound and its analogues exert their therapeutic effects primarily by antagonizing the dopamine D2 receptor.[1][2] The D2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[18][19] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[20][21]
Experimental Protocol: In Vitro D2 Receptor Binding Assay
-
Source of Receptors: Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a specific D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the this compound analogue.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled D2 antagonist (e.g., Haloperidol).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Data Presentation
Quantitative data should be organized into clear and concise tables for comparative analysis.
Table 1: Synthetic Scheme and Yields of this compound Analogues
| Analogue ID | R¹ Group | R² Group | Reaction Time (h) | Yield (%) |
| DOM-001 | H | Cl | 4 | 75 |
| DOM-002 | F | Cl | 5 | 68 |
| DOM-003 | H | F | 4 | 72 |
| DOM-004 | OCH₃ | Cl | 6 | 65 |
Table 2: Physicochemical and Spectroscopic Data of this compound Analogues
| Analogue ID | Molecular Formula | MW ( g/mol ) | [M+H]⁺ (m/z) | ¹H NMR (δ, ppm, key signal) | Purity (HPLC, %) |
| DOM-001 | C₂₂H₂₄ClN₅O₂ | 425.91 | 426.16 | 7.2-7.8 (Ar-H) | >98 |
| DOM-002 | C₂₂H₂₃ClFN₅O₂ | 443.90 | 444.15 | 7.1-7.7 (Ar-H) | >99 |
| DOM-003 | C₂₂H₂₃FN₅O₂ | 409.45 | 410.18 | 7.2-7.9 (Ar-H) | >98 |
| DOM-004 | C₂₃H₂₆ClN₅O₃ | 455.94 | 456.18 | 3.85 (s, 3H, OCH₃) | >97 |
Table 3: In Vitro Pharmacological Profile of this compound Analogues
| Analogue ID | D2 Receptor Binding (Ki, nM) | hERG Channel Inhibition (IC₅₀, µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 2.5 | 0.15 | <1.0 |
| DOM-001 | 1.8 | 0.21 | <1.0 |
| DOM-002 | 3.1 | >10 | <1.0 |
| DOM-003 | 2.2 | 0.85 | <1.0 |
| DOM-004 | 4.5 | >10 | <1.0 |
Note: Data in tables are representative examples for illustrative purposes.
This guide provides a foundational framework for the synthesis, characterization, and evaluation of novel this compound analogues. Adherence to detailed and systematic protocols is crucial for generating reproducible and reliable data in the pursuit of safer and more effective therapeutic agents.
References
- 1. ijmps.org [ijmps.org]
- 2. This compound: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide: A Safe Alternative to this compound? A Case Report on Severe Cardiac Adverse Effects in an Older Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methodology for preparing this compound: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The methodology for preparing this compound: strategies, routes and reaction processes | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 12. agilent.com [agilent.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Solubility Profile of Domperidone: A Technical Guide for Researchers
An in-depth exploration of the solubility of domperidone in dimethyl sulfoxide (DMSO) and other organic solvents, providing essential data and methodologies for drug development professionals.
This compound, a dopamine D2 receptor antagonist, is a widely used antiemetic and prokinetic agent.[1][2] Its classification as a Biopharmaceutical Classification System (BCS) Class II drug—characterized by low solubility and high permeability—presents significant challenges in formulation development.[3] Understanding its solubility in various solvents is paramount for creating effective drug delivery systems, enabling consistent and predictable therapeutic outcomes. This technical guide provides a comprehensive overview of this compound's solubility in DMSO and other common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.
| Solvent | Molar Mass ( g/mol ) | Temperature (K) | Mole Fraction Solubility (10^4 * x) | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 298.15 | 17.50 | ~48 | [4] |
| 278.15 - 318.15 | Varies with temp. | ~10 | [3][5] | ||
| N,N-Dimethylacetamide (DMA) | 87.12 | 298.15 | 23.30 | - | [3] |
| N,N-Dimethylformamide (DMF) | 73.09 | 298.15 | 15.30 | ~10 | [3][5] |
| n-Butanol | 74.12 | 298.15 | 1.83 | - | [3] |
| n-Propanol | 60.10 | 298.15 | 1.21 | - | [3] |
| Isobutanol | 74.12 | 298.15 | 1.01 | - | [3] |
| Ethylene Glycol (EG) | 62.07 | 298.15 | 1.01 | - | [3] |
| Ethanol | 46.07 | 298.15 | 0.81 | 1 | [3][4] |
| Isopropanol | 60.10 | 298.15 | 0.65 | - | [3] |
| Methanol | 32.04 | 298.15 | 0.47 | Very slightly soluble | [3] |
| Acetonitrile | 41.05 | 298.15 | 0.28 | - | [3] |
| Water | 18.02 | 298.15 | 0.0029 | <1, Slightly soluble | [2][6] |
Note: The solubility of this compound generally increases with rising temperature in these solvents.[3] For aqueous buffers, it is sparingly soluble; to maximize solubility, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][7] This technique is considered the gold standard for its ability to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.[7]
Principle of the Shake-Flask Method
The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing excess solid drug to equilibrate with the solvent over a specified period. The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.
Detailed Methodology
-
Preparation:
-
Ensure the purity of both the this compound (solute) and the selected organic solvent.[8]
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Excess Solute:
-
Add an excess amount of crystalline this compound to each vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled, with common temperatures for solubility studies being 25°C (298.15 K) and 37°C (310.15 K).[7][8]
-
Agitate the suspensions for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7] It is advisable to sample at different time points to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[9]
-
To separate the saturated solution from the undissolved solid, centrifugation or filtration can be employed.[7] Centrifugation parameters (speed and time) should be optimized to ensure complete separation without affecting the dissolved concentration.
-
-
Analysis of the Supernatant:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8][10][11]
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.
References
- 1. This compound | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 57808-66-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Preformulation Study of this compound: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]
In-Depth Technical Guide: Exploring the In Vitro Interaction of Domperidone with P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro interaction between the peripheral dopamine D2-receptor antagonist, domperidone, and the efflux transporter P-glycoprotein (P-gp). This compound is a known substrate of P-gp, an interaction that significantly limits its central nervous system penetration and influences its pharmacokinetic profile. This document details the experimental methodologies used to characterize this interaction, presents quantitative data from various in vitro assays, and includes visualizations of experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound with P-gp in vitro.
Table 1: this compound as a P-glycoprotein Substrate in Bidirectional Transport Assays
| Cell Line | This compound Concentration | Apparent Permeability (Papp) A→B (cm/s) | Apparent Permeability (Papp) B→A (cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| MDCK-MDR1 | Not Specified | Not Specified | Not Specified | 31.2 | [1] |
| Caco-2 | Not Specified | 12.74 ± 0.02 x 10⁻⁴ (in optimal formulation) | Not Specified | Not Specified | Not applicable |
Note: A higher efflux ratio indicates a greater degree of active transport out of the cells, mediated by P-gp.
Table 2: Inhibition of P-glycoprotein Using this compound as a Substrate
| P-gp Inhibitor | Cell Line | This compound Concentration | IC50 (nM) | Reference |
| Tariquidar (TQD) | P-gp-overexpressing cells | Not Specified | 221 (95% CI: 198–248) | [1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the P-gp-mediated transport of the substrate (this compound) by 50%.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to investigate the interaction between this compound and P-glycoprotein.
Bidirectional Transport Assay
This assay is fundamental for determining if a compound is a substrate of an efflux transporter like P-gp. It measures the flux of the compound across a polarized monolayer of cells grown on a semi-permeable membrane.
Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.
Materials:
-
P-gp-expressing cells (e.g., MDCK-MDR1 or Caco-2 cells)
-
Transwell™ inserts with a semi-permeable membrane
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound solution of known concentration
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed the P-gp-expressing cells onto the Transwell™ inserts at an appropriate density. Culture the cells for a sufficient period (e.g., 4-7 days for MDCK-MDR1, 21-28 days for Caco-2) to allow for the formation of a confluent and polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by monitoring the permeability of a low-permeability marker like lucifer yellow.
-
Transport Experiment (A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (B→A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate under the same conditions as the A→B experiment.
-
Collect samples from both chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio significantly greater than 2 is indicative of active efflux and suggests that the compound is a substrate of an efflux transporter like P-gp.
P-glycoprotein Inhibition Assay (Cellular Uptake)
This assay is used to determine the potency of a compound in inhibiting the P-gp-mediated efflux of a known P-gp substrate, in this case, this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a P-gp inhibitor on the transport of this compound.
Materials:
-
P-gp-overexpressing cells
-
24- or 96-well cell culture plates
-
Radiolabeled ([¹¹C]) or non-labeled this compound
-
A known P-gp inhibitor (e.g., Tariquidar) at various concentrations
-
Incubation buffer (e.g., HBSS with HEPES and pyruvate)
-
Scintillation counter or LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing cells in multi-well plates and grow to confluence.
-
Pre-incubation with Inhibitor: Remove the culture medium and pre-incubate the cells with the P-gp inhibitor at a range of concentrations for a specified time.
-
Incubation with Substrate: Add [¹¹C]this compound to the wells and incubate for a defined period at 37°C.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of [¹¹C]this compound using a scintillation counter. If using non-labeled this compound, quantify using LC-MS/MS.
-
Data Analysis:
-
Plot the intracellular concentration of this compound as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates often stimulate ATPase activity, while inhibitors can either have no effect or inhibit it.
Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 or HEK293 cells)
-
Assay buffer containing MgATP
-
This compound solution at various concentrations
-
Positive control substrate (e.g., verapamil) and inhibitor (e.g., sodium orthovanadate)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp-containing membrane vesicles with the assay buffer.
-
Compound Addition: Add this compound at a range of concentrations to the wells. Include wells with a known P-gp substrate (positive control for stimulation), a known inhibitor (to measure basal ATPase activity), and a vehicle control.
-
Initiation of Reaction: Add MgATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Termination and Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced.
-
Data Analysis:
-
Subtract the absorbance of the vanadate-inhibited wells (non-P-gp ATPase activity) from all other readings.
-
Plot the P-gp-specific ATPase activity against the this compound concentration to determine if it stimulates or inhibits the enzyme's activity.
-
Calcein-AM Efflux Assay
This is a fluorescence-based assay to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp activity reduces the intracellular fluorescence by effluxing Calcein-AM.
Objective: To assess the potential of this compound to inhibit P-gp-mediated efflux of Calcein-AM.
Materials:
-
P-gp-expressing cells and a parental cell line (as a negative control)
-
96-well plates (black, clear bottom for fluorescence reading)
-
Calcein-AM solution
-
This compound solution at various concentrations
-
A known P-gp inhibitor (e.g., verapamil) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed both P-gp-expressing and parental cells into a 96-well plate and culture to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor.
-
Calcein-AM Loading: Add Calcein-AM to all wells and incubate for a period that allows for uptake and hydrolysis but is short enough to see P-gp-mediated efflux (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of this compound to the fluorescence in the control wells (with and without a potent inhibitor).
-
Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the this compound concentration.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental assays described above.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for Domperidone
This document provides a detailed guide for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in pharmaceutical dosage forms. The protocols outlined are based on established methods and adhere to the International Council for Harmonisation (ICH) guidelines for method validation.
Introduction
This compound is a dopamine antagonist widely used for its antiemetic properties. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy. RP-HPLC is a powerful and versatile technique for this purpose, offering high specificity, sensitivity, and precision.[1] This application note describes a robust RP-HPLC method for this compound and the validation parameters required to ensure its suitability for routine analysis.
HPLC Method Development
The primary objective of HPLC method development is to achieve a good separation of the analyte of interest from potential interferences, with a symmetrical peak shape and a reasonable retention time.
Chromatographic Conditions:
A typical RP-HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier. The selection of the mobile phase composition and flow rate is critical for achieving optimal separation.
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | KH2PO4 Buffer: Methanol (60:40 v/v)[2] | Methanol: Phosphate Buffer (pH 4.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Detection Wavelength | 253 nm[2] | 230 nm |
| Injection Volume | 20 µL[4] | 20 µL[4] |
| Column Temperature | Ambient | Ambient |
| Retention Time | ~6.7 min[2] | ~2.3 min |
Method Validation
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its reliability, accuracy, and precision for the intended application. The validation should be performed according to ICH guidelines.[5]
Caption: Workflow for HPLC Method Validation.
3.1. System Suitability
System suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution six times into the HPLC system.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing factor (Asymmetry factor)
-
Theoretical plates (N)
-
Relative Standard Deviation (%RSD) of the peak areas and retention times.
-
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
3.2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank solution (mobile phase or placebo) to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Inject a standard solution of this compound.
-
Inject a sample solution prepared from the pharmaceutical dosage form.
-
Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.
3.3. Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range is 80-120% of the target concentration.[1]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Linearity Data for this compound
| Parameter | Result 1 | Result 2 |
| Linearity Range (µg/mL) | 2 - 21[6] | 10 - 50[5] |
| Correlation Coefficient (r²) | 0.993[6] | 0.999[5] |
3.4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery of the analyte.
Table 4: Accuracy (Recovery) Data for this compound
| Spike Level | % Recovery (Method 1) | % Recovery (Method 2) |
| 80% | 99.5%[5] | - |
| 100% | 97.4%[5] | 100.43 ± 1.15[6] |
| 120% | 95.3%[5] | - |
3.5. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results.
Table 5: Precision Data for this compound (%RSD)
| Precision Level | Result 1 | Result 2 |
| Intra-day | 0.05 - 0.24[6] | < 1%[1] |
| Inter-day | 0.05 - 0.28[6] | < 1%[1] |
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[4][6]
Table 6: LOD and LOQ Data for this compound
| Parameter | Result 1 | Result 2 |
| LOD (µg/mL) | 0.36[2] | 0.15[4] |
| LOQ (µg/mL) | 1.56[2] | 0.51[4] |
3.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Analyze the samples under these modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters and the assay results.
Caption: Relationship between Key Validation Parameters.
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[2]
-
Dissolve in 50 mL of mobile phase and sonicate for about 10 minutes to dissolve the material.[2]
-
Dilute to volume with the mobile phase and mix well.[2]
-
Pipette 5 mL of this solution into a 100 mL volumetric flask, dilute to volume with the mobile phase, and mix.[2]
Sample (Tablet) Preparation:
-
Weigh and powder 20 tablets.[2]
-
Transfer an amount of powder equivalent to 150 mg of this compound into a 500 mL volumetric flask.[2]
-
Add 250 mL of mobile phase and sonicate for 30 minutes with intermediate shaking.[2]
-
Bring to volume with the mobile phase and mix.[2]
-
Filter the solution through a 0.45 µm syringe filter.[2]
-
Transfer 10 mL of the filtered solution into a 250 mL volumetric flask, dilute to volume with the mobile phase, and mix.[2]
Conclusion
The described RP-HPLC method and validation protocols provide a comprehensive framework for the accurate and reliable quantification of this compound in pharmaceutical formulations. Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose in a quality control environment. The provided data from various studies demonstrate that robust and reproducible HPLC methods for this compound are readily achievable.
References
Application Notes and Protocols for In-Vitro Evaluation of Domperidone Floating Matrix Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in-vitro evaluation of Domperidone floating matrix tablets. The methodologies outlined below are essential for characterizing the physical properties, drug release profile, and gastro-retentive capabilities of these specialized dosage forms.
Drug-Excipient Compatibility Studies
Prior to formulation, it is crucial to assess the compatibility of this compound with the selected excipients to ensure the stability and efficacy of the final product.
Fourier Transform Infrared Spectroscopy (FTIR)
Protocol:
-
Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.
-
Triturate the mixtures in a mortar and pestle to ensure homogeneity.
-
Record the FTIR spectra of the pure drug, individual excipients, and the physical mixtures over a scanning range of 4000 to 400 cm⁻¹ using a suitable FTIR spectrophotometer.[1]
-
Analyze the spectra for the appearance of new peaks or the disappearance of characteristic peaks of this compound, which would indicate a chemical interaction.
Differential Scanning Calorimetry (DSC)
Protocol:
-
Accurately weigh 3-5 mg of the pure drug, individual excipients, and their 1:1 physical mixtures into standard aluminum pans.
-
Seal the pans and place them in a DSC instrument.
-
Use an empty sealed pan as a reference.
-
Heat the samples at a constant rate of 10°C/min over a temperature range of 30°C to 300°C under a nitrogen atmosphere.[2]
-
Observe the thermograms for any significant shifts in the melting endotherm of this compound or the appearance of new peaks, which could suggest an interaction. The melting point of this compound is approximately 242.5°C.[3]
Pre-Compression Evaluation of Powder Blend
The flow properties of the powder blend are critical for ensuring uniform tablet weight and content.
Experimental Protocols:
-
Bulk Density (BD): A known quantity of the powder blend is gently poured into a graduated measuring cylinder, and the volume is recorded. It is calculated using the formula: BD = Mass of the powder / Bulk volume of the powder.
-
Tapped Density (TD): The graduated cylinder containing the powder is subjected to a fixed number of taps (e.g., 100) until a constant volume is achieved. It is calculated as: TD = Mass of the powder / Tapped volume of the powder.
-
Carr's Compressibility Index (%): This is calculated using the formula: Carr's Index = [(TD - BD) / TD] x 100.
-
Hausner's Ratio: This is calculated as: Hausner's Ratio = TD / BD.
-
Angle of Repose (°): The powder is allowed to flow through a funnel from a fixed height onto a horizontal surface. The angle of the heap to the horizontal plane is measured.
Table 1: Pre-Compression Parameters of this compound Floating Tablet Powder Blend
| Parameter | Typical Specification |
| Bulk Density (g/cm³) | 0.45 - 0.65 |
| Tapped Density (g/cm³) | 0.50 - 0.75 |
| Carr's Index (%) | ≤ 15 |
| Hausner's Ratio | ≤ 1.25 |
| Angle of Repose (°) | 25 - 35 |
Note: The values presented are typical ranges and may vary depending on the specific formulation.
Post-Compression Evaluation of Tablets
After compression, the tablets must be evaluated for their physical characteristics to ensure they meet quality standards.[4]
Experimental Protocols:
-
Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The percentage deviation of each tablet from the average is determined.
-
Hardness: The force required to break a tablet diametrically is measured using a hardness tester. A typical range for floating tablets is 4-6 kg/cm ².[5]
-
Thickness: The thickness of individual tablets is measured using a Vernier caliper.
-
Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a set number of revolutions (e.g., 100). The tablets are then re-weighed, and the percentage of weight loss is calculated. The friability should be less than 1%.[4]
-
Drug Content Uniformity: A number of tablets are crushed, and a quantity of powder equivalent to the average tablet weight is assayed for drug content using a validated analytical method, typically UV-Visible spectrophotometry at a λmax of 284 nm in 0.1 N HCl.[4]
Table 2: Post-Compression Parameters of this compound Floating Matrix Tablets
| Parameter | Typical Specification |
| Weight Variation (%) | Within ± 7.5% |
| Hardness ( kg/cm ²) | 4.0 - 6.0 |
| Thickness (mm) | 2.5 - 4.5 |
| Friability (%) | < 1.0 |
| Drug Content (%) | 95.0 - 105.0 |
Note: The values presented are typical ranges and may vary depending on the specific formulation.
In-Vitro Buoyancy Studies
This test evaluates the floating properties of the tablets, which are essential for their gastro-retentive function.
Protocol:
-
Place a single tablet in a beaker containing 900 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C.[6]
-
Measure the Floating Lag Time (FLT) , which is the time taken for the tablet to rise to the surface of the medium.
-
Measure the Total Floating Time (TFT) , which is the total duration the tablet remains buoyant.
Table 3: In-Vitro Buoyancy Characteristics
| Parameter | Desired Characteristic |
| Floating Lag Time (seconds) | < 180 |
| Total Floating Time (hours) | > 12 |
Swelling Index Determination
The swelling behavior of the matrix is crucial for both buoyancy and sustained drug release.
Protocol:
-
Weigh a tablet (W₀) and place it in a beaker containing 0.1 N HCl.
-
At regular intervals, remove the tablet, carefully blot the excess water with filter paper, and weigh the swollen tablet (Wt).
-
Calculate the swelling index using the formula: Swelling Index (%) = [(Wt - W₀) / W₀] x 100.
Table 4: Swelling Index of a Representative Formulation
| Time (hours) | Swelling Index (%) |
| 1 | 25 ± 2.1 |
| 2 | 48 ± 3.5 |
| 4 | 75 ± 4.2 |
| 6 | 92 ± 5.1 |
| 8 | 110 ± 4.8 |
| 10 | 125 ± 5.5 |
| 12 | 130 ± 6.0 |
Note: Data are presented as mean ± standard deviation for a representative formulation.
In-Vitro Drug Release Study
This study determines the rate and extent of this compound release from the floating matrix tablet.
Protocol:
-
Perform the dissolution study using a USP Dissolution Apparatus Type II (Paddle type).[1]
-
The dissolution medium is 900 mL of 0.1 N HCl, maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.[7]
-
Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration using a validated UV-Visible spectrophotometric method at 284 nm.[4]
Table 5: In-Vitro Drug Release Profile of a Representative Formulation
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 1.8 |
| 2 | 28.7 ± 2.5 |
| 4 | 45.9 ± 3.1 |
| 6 | 62.1 ± 3.9 |
| 8 | 78.5 ± 4.2 |
| 10 | 90.3 ± 3.7 |
| 12 | 98.6 ± 2.9 |
Note: Data are presented as mean ± standard deviation for a representative formulation.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the in-vitro evaluation of this compound floating matrix tablets.
Caption: Workflow for this compound Floating Tablet Evaluation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pjps.pk [pjps.pk]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Studies on Formulation and In Vitro Evaluation of Floating Matrix Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Floating Matrix Tablets of this compound Formulation and Optimization Using Simplex Lattice Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols: Cell-Based Assay for Measuring Domperidone's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Domperidone, a dopamine D2 receptor (DRD2) antagonist, is primarily used to treat nausea and vomiting.[1] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating cytotoxic effects on various cancer cell lines.[2][3][4][5][6][7][8][9] This application note provides a detailed protocol for a cell-based assay to measure the effect of this compound on cell viability, focusing on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
This compound has been shown to induce apoptosis and reduce cell viability in a dose- and time-dependent manner in various cancer cell lines, including renal, colon, and triple-negative breast cancer.[2][4][7][8] The underlying mechanisms often involve the suppression of key signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 and ERK signaling pathways.[2][3][9][13]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on different cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (µM) | Reference |
| BT-549 | 24 | 55.1 | [8] |
| BT-549 | 48 | 56.5 | [8] |
| CAL-51 | 24 | 53.2 | [8] |
| CAL-51 | 48 | 43.7 | [8] |
Table 2: Effect of this compound on Renal Cancer Cell Viability
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Cell Viability Suppression | Reference |
| Caki-2 | 50 | 72 | >90% | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and can be adapted for various adherent or suspension cell lines.
Materials:
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)[14]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)[14]
-
96-well plates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-630 nm)[10][14]
-
Cell line of interest (e.g., Caki-2, HCT116, BT-549)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to a seeding density of approximately 7,500 cells per 100 µL of complete culture medium.[14] The optimal seeding density should be determined for each cell line to ensure they are in the log growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[11]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[14]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well without disturbing the cells or the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's proposed mechanism of action on cancer cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells [jcpjournal.org]
- 8. This compound Exerts Antitumor Activity in Triple-Negative Breast Cancer Cells by Modulating Reactive Oxygen Species and JAK/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Domperidone in Human Tumor Xenograft Models for Anticancer Drug Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domperidone, a dopamine D2 receptor (DRD2) antagonist, has demonstrated potential as an anticancer agent in various preclinical studies.[1][2][3] Primarily used as an antiemetic, its repurposing for oncology is supported by evidence of its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in several cancer types, including colorectal, renal, and triple-negative breast cancer.[1][2][4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in human tumor xenograft models to assess its anticancer efficacy.
The primary mechanism of this compound's antitumor activity involves the antagonism of DRD2, which is often overexpressed in cancer cells.[1][2] This antagonism disrupts key oncogenic signaling pathways, notably the ERK/STAT3 and JAK2/STAT3 pathways, leading to cell cycle arrest and apoptosis.[1][4][5][7] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[1][2]
Key Anticancer Mechanisms of this compound
-
Dopamine D2 Receptor (DRD2) Antagonism: this compound binds to and blocks DRD2, inhibiting downstream signaling that promotes tumor growth.[1][2]
-
Inhibition of ERK/STAT3 Signaling: In colorectal cancer cells, this compound has been shown to decrease the formation of the β-arrestin2/MEK complex, which in turn inhibits the activation of ERK. This, along with direct inhibition of STAT3, disrupts this critical cell survival pathway.[1][4][7]
-
Suppression of JAK2/STAT3 Signaling: this compound has been observed to decrease the phosphorylation of JAK2 and STAT3, key components of a signaling pathway crucial for cancer cell proliferation and survival.[1][4][5]
-
Induction of Apoptosis: By modulating the mitochondrial pathway, this compound decreases the levels of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic molecules, leading to caspase activation and programmed cell death.[1][3][7]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells, leading to oxidative stress and apoptosis.[1][2]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Time Point | Reference |
| HCT116 | Colorectal Cancer | 34.57 µM | 48 hours | [7] |
| Caki-2 | Renal Cancer | >50 µM at 24h, ~25µM at 48h, <20µM at 72h | 24, 48, 72 hours | [2][8] |
| BT-549 | Triple-Negative Breast Cancer | 55.1 µM | 24 hours | [6] |
| CAL-51 | Triple-Negative Breast Cancer | 53.2 µM | 24 hours | [6] |
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosage | Administration Route | Frequency | Tumor Growth Inhibition | Reference |
| Control | Corn Oil (Vehicle) | Intraperitoneal | 5 times/week | - | [7] |
| This compound | 4 mg/kg | Intraperitoneal | 5 times/week | Significant reduction | [7] |
| This compound | 20 mg/kg | Intraperitoneal | 5 times/week | Remarkable reduction | [7] |
Signaling Pathways and Experimental Workflow Diagrams
This compound's Impact on DRD2-Mediated ERK/STAT3 Signaling
Caption: this compound inhibits DRD2, preventing the β-arrestin2/MEK complex formation and subsequent ERK/STAT3 activation.
This compound's Inhibition of the JAK2/STAT3 Signaling Pathway
Caption: this compound inhibits the phosphorylation of JAK2, thereby blocking STAT3 activation and target gene transcription.
Experimental Workflow for Xenograft Studies
Caption: Workflow for assessing this compound's anticancer effects in a human tumor xenograft model.
Experimental Protocols
Protocol 1: Establishment of a Human Colorectal Cancer (HCT116) Xenograft Model
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
4- to 6-week-old female athymic nude or NOD/SCID mice
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting:
-
Wash the confluent cell monolayer with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel on ice.
-
The final cell concentration should be such that the desired number of cells (e.g., 1 x 10^7 cells) is contained in 100 µL.[2]
-
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Tumors should be palpable within 10-14 days.
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[3][7]
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[7]
-
Randomize the mice into treatment and control groups when the mean tumor volume reaches 100-150 mm³.[3][7]
-
Protocol 2: Administration of this compound in a Xenograft Model
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil or 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose)[2][7]
-
Sterile syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 20 mg/kg dose in a 20g mouse, 0.4 mg of this compound would be administered.
-
-
Administration:
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size or after the treatment period), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to evaluate treatment effects on molecular markers.[2]
-
Protocol 3: Establishment of Renal (Caki-2) and Triple-Negative Breast Cancer (BT-549) Xenograft Models
This protocol can be adapted from Protocol 1 with the following considerations:
-
Cell Lines: Use Caki-2 human renal cell carcinoma cells or BT-549 human triple-negative breast cancer cells.
-
Cell Culture Media: Use the appropriate recommended media for each cell line (e.g., RPMI-1640 with 10% FBS for BT-549).
-
Number of Injected Cells: The optimal number of cells for tumor formation may vary. A starting point of 5 x 10^6 cells for Caki-2 can be considered.[9] For BT-549, orthotopic injection into the mammary fat pad may be a more clinically relevant model.[10]
-
Mouse Strain: Immunodeficient strains such as NSG mice may be required for optimal engraftment of some cell lines.[11]
Conclusion
The use of this compound in human tumor xenograft models provides a valuable platform for assessing its potential as an anticancer therapeutic. The detailed protocols and mechanistic insights provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies. Further investigation into the efficacy of this compound, both as a monotherapy and in combination with other anticancer agents, is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse xenograft tumor model [bio-protocol.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells [jcpjournal.org]
- 6. This compound Exerts Antitumor Activity in Triple-Negative Breast Cancer Cells by Modulating Reactive Oxygen Species and JAK/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracrine androgen biosynthesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. td2inc.com [td2inc.com]
Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Quantitative Analysis of Domperidone and Its Major Metabolites
Abstract
This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the simultaneous quantification of domperidone and its three primary metabolites. This method is particularly suited for in vitro drug metabolism studies and can be readily adapted for other applications requiring precise measurement of these compounds. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a prokinetic and antiemetic agent that undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1][2] The major metabolites include 5-hydroxythis compound, and two N-dealkylated products: 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one.[1][2] Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic studies and in vitro drug interaction assays. The inherent fluorescence of this compound and its metabolites allows for highly sensitive and selective detection.[3][4] This application note is based on an established and validated method for the analysis of this compound and its key metabolites.[3][4]
Experimental
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, and column oven
-
Fluorescence detector
-
Data acquisition and analysis software
-
Analytical column: Ultrasphere ODS (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[3]
-
This compound and its metabolites (analytical standards)
-
Acetonitrile and Methanol (HPLC grade)
-
Disodium citrate, Triethylamine (analytical grade)
-
Ultrapure water
-
Human Liver Microsomes (for in vitro studies)
Chromatographic Conditions
A summary of the HPLC and fluorescence detector conditions is provided in the table below.
| Parameter | Condition |
| Column | Ultrasphere ODS (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A mixture of 10 mM disodium citrate buffer (pH 3.4), methanol, acetonitrile, and triethylamine in a ratio of 54.6:34.7:9.9:0.8 (v/v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Room Temperature[3] |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 282 nm, Emission: 328 nm[3] |
| Run Time | Approximately 15 minutes[3] |
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of this compound and each metabolite in methanol or dimethyl sulfoxide at a concentration of 1 mg/mL.[3][5] Store these stock solutions at -20°C.
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations for the calibration curve. A typical calibration curve range is 0.1 to 20 µmol/L.[3]
Sample Preparation (from in vitro metabolism assays):
-
Perform incubations of this compound with human liver microsomes according to your specific experimental design.
-
Terminate the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described HPLC-fluorescence method for this compound and its metabolites.
| Analyte | Retention Time (min) | Linearity Range (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |
| This compound | ~12.5[3] | 0.1 - 20[3] | 0.06[3] |
| Metabolite 1 (Hydroxylated) | ~8.0[3] | 0.1 - 20[3] | 0.06[3] |
| Metabolite 2 (N-dealkylated) | ~6.5[3] | 0.1 - 20[3] | 0.06[3] |
| Metabolite 3 (N-dealkylated) | ~5.0[3] | 0.1 - 20[3] | 0.06[3] |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Disodium Citrate Buffer (10 mM, pH 3.4): Dissolve the appropriate amount of disodium citrate in ultrapure water to make a 10 mM solution. Adjust the pH to 3.4 with a suitable acid (e.g., citric acid).
-
Mobile Phase Mixture: In a suitable container, mix the disodium citrate buffer, methanol, acetonitrile, and triethylamine in the ratio of 54.6:34.7:9.9:0.8.[3]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Protocol 2: HPLC System Operation
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the fluorescence detector to an excitation wavelength of 282 nm and an emission wavelength of 328 nm.[3]
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared working standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared samples for analysis.
Visualizations
This compound Metabolism Signaling Pathway
Caption: Major metabolic pathways of this compound.
Experimental Workflow for HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of human cytochrome P450 enzymes catalyzing this compound N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An improved HPLC assay with fluorescence detection for the determination of this compound and three major metabolites for application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-Fluorescence Detection Method for Concurrent Estimation of this compound and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In-Vitro and In-Vivo Characterization of Domperidone-Loaded Fast-Dissolving Buccal Films
Introduction
Domperidone is a dopamine antagonist widely used as an antiemetic for the treatment of nausea and vomiting. However, its oral bioavailability is low due to extensive first-pass metabolism in the gut wall and liver.[1][2] Fast-dissolving buccal films offer a promising alternative administration route, bypassing the gastrointestinal tract and first-pass effect, which can lead to a rapid onset of action and improved bioavailability.[2][3] This delivery system involves a hydrophilic polymer matrix that, when placed in the buccal cavity, rapidly hydrates in the presence of saliva, adheres to the mucosa, and releases the drug for local and/or systemic absorption.[4]
These notes provide a comprehensive overview of the protocols for preparing and evaluating this compound-loaded fast-dissolving buccal films, from initial formulation to in-vivo pharmacokinetic analysis. The methodologies are designed for researchers in drug development and pharmaceutical sciences.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Buccal Films (Solvent Casting Method)
This protocol details the most common method for preparing fast-dissolving films.[2][5][6]
Materials:
-
This compound (API)
-
Film-forming polymer (e.g., Polyvinylpyrrolidone (PVP K-90), Hydroxypropyl methylcellulose (HPMC E15, HPMC K100))[2][5][7]
-
Plasticizer (e.g., Polyethylene glycol (PEG-400), Propylene glycol)[5][8]
-
Solvent system (e.g., Ethanol, Water, or a mixture)[9]
-
Penetration enhancer (optional)
-
Sweeteners and flavoring agents (optional)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer
-
Sonicator
-
Drying oven
Procedure:
-
Polymer Solution Preparation: Accurately weigh the film-forming polymer and dissolve it in a specified volume of the chosen solvent system with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.
-
Drug Dispersion: In a separate container, dissolve the accurately weighed this compound and plasticizer in a small amount of the solvent.[5]
-
Mixing: Add the drug solution to the polymer solution slowly under constant stirring. If other excipients like sweeteners or flavoring agents are used, add them at this stage.
-
Degassing: Sonicate the resulting solution for approximately 30-45 minutes to remove any entrapped air bubbles.
-
Casting: Carefully pour the bubble-free solution into a clean, dry Petri dish or onto a flat, non-stick surface. Ensure the solution spreads evenly to form a film of uniform thickness.
-
Drying: Dry the cast film in a temperature-controlled oven at a specified temperature (e.g., 60°C) for several hours until the solvent has completely evaporated.[5]
-
Film Retrieval: Once dried, carefully peel the film from the casting surface.
-
Cutting and Storage: Cut the film into desired sizes (e.g., 2x2 cm) for dose uniformity. Store the prepared films in a desiccator to protect them from moisture.
Protocol 2: In-Vitro Characterization of Buccal Films
This protocol covers the essential quality control tests for the prepared films.
2.1 Physical and Mechanical Evaluation
-
Visual Inspection: Assess the films for homogeneity, color, transparency, and surface texture.[5][10]
-
Thickness: Measure the film thickness at five different points (center and four corners) using a digital micrometer or Vernier caliper. Calculate the average thickness.[5][11]
-
Weight Variation: Individually weigh at least three films of a specific size and calculate the average weight. The variation should be minimal.[6][11]
-
Surface pH: Moisten a film with 1 ml of distilled water and measure the pH of the surface using a pH meter. The pH should be close to neutral to avoid mucosal irritation.[12]
-
Folding Endurance: Repeatedly fold a film at the same place until it breaks. The number of folds is the folding endurance value, indicating the film's flexibility.[5][11]
-
Drug Content Uniformity: Dissolve a film of a known area in a suitable solvent (e.g., 100 mL of ethanol).[6] Analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of this compound (approx. 284-286 nm) against a standard calibration curve.[5][6][13]
2.2 In-Vitro Disintegration Test
-
Apparatus: A Petri dish containing 10 mL of phosphate buffer (pH 6.8), simulating salivary pH.[5]
-
Procedure: Place a film of a specified size (e.g., 3x2 cm) on a stainless steel wire mesh within the Petri dish.[5] Note the time required for the film to completely break or disintegrate.[5] Films are generally expected to disintegrate within one minute.[11]
2.3 In-Vitro Dissolution Test
-
Apparatus: USP Dissolution Apparatus II (Paddle type).[5]
-
Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.[5][6]
-
Procedure:
-
Fix a film sample onto a glass disk at the bottom of the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes).[6]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for this compound concentration using a UV-Vis spectrophotometer or HPLC.[5][6]
-
Protocol 3: Ex-Vivo Permeation Study
This protocol assesses the drug's ability to permeate through the buccal mucosa.
Materials:
-
Franz diffusion cell.
-
Porcine buccal membrane (a common model due to its similarity to human buccal mucosa).[12][14]
-
Receptor medium: Phosphate buffer pH 7.4 (often with a co-solvent like PEG 400 to ensure sink conditions).[14]
-
Magnetic stirrer.
-
Water bath.
Procedure:
-
Membrane Preparation: Obtain fresh porcine buccal mucosa from a local slaughterhouse. Carefully separate the epithelium from the underlying connective tissue.
-
Apparatus Setup: Mount the prepared buccal membrane between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.[14]
-
Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5°C using a water bath and stir the medium at a constant rate.[15]
-
Film Application: Place the this compound-loaded buccal film on the surface of the membrane in the donor compartment.
-
Sampling: At regular intervals over a period (e.g., 6 hours), withdraw samples from the receptor compartment and replace with fresh medium.[12][15]
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC method. Calculate the cumulative amount of drug permeated per unit area and the permeation flux.[12]
Protocol 4: In-Vivo Pharmacokinetic Study in Rabbits
This protocol evaluates the bioavailability and pharmacokinetic profile of the buccal film compared to a conventional oral formulation.
Materials:
-
Healthy rabbits (e.g., average weight 2.25 kg).[16]
-
This compound-loaded buccal films.
-
Commercial oral this compound tablets (as a reference).
-
Tools for blood collection from the ocular or marginal ear vein.
-
Centrifuge and microcentrifuge tubes.
-
-20°C freezer for plasma storage.
Procedure:
-
Animal Dosing: Divide the rabbits into two groups: a test group receiving the buccal film and a control group receiving the oral tablet.
-
Buccal Film Administration: For the test group, carefully attach the film to the buccal mucosa of the rabbit.[6]
-
Oral Tablet Administration: For the control group, administer the commercial tablet orally.
-
Blood Sampling: Withdraw blood samples (approx. 2 mL) from the ocular or marginal ear vein at predefined time points (e.g., 5, 10, 15, 30, 60, 120, 240, and 360 minutes post-administration).[6]
-
Plasma Separation: Collect the blood in heparinized tubes. Centrifuge the samples (e.g., at 5,000 rpm for 10 minutes) to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -20°C until analysis.[6]
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.[6]
-
Pharmacokinetic Analysis: Plot plasma concentration versus time curves. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both groups. Compare the parameters to determine the relative bioavailability of the buccal film.
Data Presentation
Table 1: Representative In-Vitro Characterization of this compound Buccal Films
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Acceptance Criteria |
| Thickness (mm) | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.18 ± 0.01 | Uniform |
| Weight Variation (mg) | 45.2 ± 1.5 | 48.1 ± 1.8 | 52.5 ± 2.1 | ± 5% |
| Folding Endurance | >300 | >300 | >300 | >300 |
| Surface pH | 6.7 ± 0.1 | 6.8 ± 0.2 | 6.6 ± 0.1 | 6.5 - 7.0 |
| Drug Content (%) | 98.5 ± 1.2 | 99.2 ± 0.9 | 98.9 ± 1.5 | 95 - 105% |
| Disintegration Time (s) | 25 ± 3 | 32 ± 4 | 45 ± 5 | < 60 seconds |
| Drug Release in 5 min (%) | ~40%[2] | - | - | Rapid Release |
| Drug Release in 30 min (%) | 98.1 ± 2.5 | 96.5 ± 3.1 | 94.2 ± 2.8 | > 90% |
Data are representative and compiled from various sources for illustrative purposes.[2][5]
Table 2: Comparative In-Vivo Pharmacokinetic Parameters
| Parameter | This compound Buccal Film (Test) | Conventional Oral Tablet (Reference) |
| Tmax (Time to Peak Conc.) | Shorter[2] | Longer[2] |
| Cmax (Peak Plasma Conc.) | Higher[2] | Lower[2] |
| Bioavailability | 1.5 to 3.2 times higher than oral form[17][18] | Reference Standard |
These results demonstrate that the buccal film formulation leads to a faster onset of action and improved overall drug absorption compared to conventional tablets.[2]
Visualizations
Caption: Experimental workflow for the characterization of buccal films.
Caption: Process flow for the solvent casting preparation method.
References
- 1. jddtonline.info [jddtonline.info]
- 2. In vitro and in vivo characterization of this compound-loaded fast dissolving buccal films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Formulation development and evaluation of mouth dissolving film of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of fast dissolving oral films of this compound - IJNDD [ijndd.in]
- 8. ijirt.org [ijirt.org]
- 9. jddtonline.info [jddtonline.info]
- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 11. ijprs.com [ijprs.com]
- 12. Transmucosal delivery of this compound from bilayered buccal patches: in vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Development, optimization and in vivo characterization of this compound-controlled release hot-melt-extruded films for buccal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Synchronous Spectrofluorimetry for the Quantification of Domperidone
Application Note: AN-SFS-DOM-001
Introduction
Domperidone is a dopamine antagonist widely used for its antiemetic and gastroprokinetic properties. Accurate and sensitive quantification of this compound in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Synchronous spectrofluorimetry is a rapid, simple, and sensitive analytical technique that offers advantages over conventional spectrofluorimetry, including spectral simplification and reduced bandwidth, which can enhance selectivity and sensitivity. This application note describes a detailed protocol for the quantification of this compound using synchronous spectrofluorimetry.
Principle of Synchronous Spectrofluorimetry
In synchronous fluorescence spectroscopy (SFS), both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ = λem - λex) maintained between them. This results in a simplified fluorescence spectrum with narrowed bands, which is particularly useful for resolving overlapping spectra in multi-component mixtures and reducing background interference. The choice of an optimal Δλ is critical for achieving the best resolution and sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various studies on the synchronous spectrofluorimetric determination of this compound.
Table 1: Deconvoluted Synchronous Spectrofluorimetry
| Parameter | Value | Reference |
| Linearity Range | 10 - 1500 ng/mL | [1][2] |
| Limit of Detection (LOD) | 2.75 ng/mL | [1][2] |
| Δλ | 30 nm | [1][2] |
| Application | Spiked Human Plasma | [1][2] |
Table 2: Fourth-Derivative Synchronous Spectrofluorimetry
| Parameter | Value | Reference |
| Linearity Range | 0.08 - 2 µg/mL | [3] |
| Solvent | Methanol | [3] |
| Δλ | 40 nm | [3] |
| Application | Synthetic Mixtures, Laboratory-Prepared Tablets | [3] |
Table 3: Second-Derivative Synchronous Spectrofluorimetry
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 3.0 µg/mL | [4] |
| Limit of Detection (LOD) | 5.77 x 10⁻³ µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [4] |
| Solvent | Aqueous Methanol (50% V/V) | [4] |
| Δλ | 80 nm | [4] |
| Application | Synthetic Mixtures, Commercial Tablets, Spiked Human Plasma | [4] |
Experimental Protocols
Instrumentation
A spectrofluorometer equipped with a Xenon lamp and quartz cuvettes (1 cm path length) is required. The instrument should be capable of performing synchronous scanning.
Reagents and Solutions
-
Solvent: Methanol (HPLC grade) or aqueous methanol (50% V/V), depending on the specific method.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 - 3.0 µg/mL).
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the working range of the calibration curve.
Optimization of Experimental Parameters
The following parameters should be optimized to achieve the best results:
-
Solvent: The choice of solvent can significantly influence the fluorescence intensity. Methanol and aqueous methanol are commonly used.
-
Δλ (Wavelength Difference): This is the most critical parameter in synchronous spectrofluorimetry.
-
Record the conventional excitation and emission spectra of a this compound standard solution.
-
Determine the Stokes shift (the difference between the emission maximum and the excitation maximum).
-
Scan the synchronous spectra of the this compound solution at different Δλ values around the Stokes shift (e.g., from 20 nm to 100 nm).
-
Select the Δλ that provides the highest fluorescence intensity and the best spectral resolution (narrowest peak).
-
-
Instrument Settings:
-
Excitation and Emission Slit Widths: Typically set to 5 or 10 nm.
-
Scan Speed: A moderate scan speed (e.g., 200 nm/min) is usually appropriate.
-
PMT Voltage: Adjust as needed to obtain an optimal signal-to-noise ratio.
-
Analytical Procedure
-
Allow the spectrofluorometer to warm up for at least 30 minutes.
-
Set the optimized Δλ and other instrument parameters.
-
Measure the synchronous fluorescence spectra of the blank (solvent).
-
Measure the synchronous fluorescence spectra of the working standard solutions and the prepared sample solution.
-
Record the fluorescence intensity at the wavelength of maximum emission.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the this compound standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle and advantages of synchronous spectrofluorimetry.
References
- 1. Understanding the concept of concentration-dependent red-shift in synchronous fluorescence spectra: Prediction of lambda(SFS)(max) and optimization of Deltalambda for synchronous fluorescence scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synchronous fluorescence spectrofluorimetric method for the simultaneous determination of metoprolol and felodipine in combined pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Troubleshooting common pitfalls in Domperidone cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Domperidone in cell-based assays.
Troubleshooting Guide
This guide addresses common pitfalls encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure thorough mixing of the cell suspension before and during plating. - Use a multichannel pipette for seeding and ensure proper technique to avoid introducing bubbles.[1][2] |
| Edge Effects: Evaporation from wells on the plate's perimeter. | - Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. - Ensure proper humidification in the incubator.[2] | |
| Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. | - Visually inspect the wells for any precipitate after adding this compound. - Prepare fresh dilutions of this compound for each experiment. | |
| Unexpectedly high or low cell viability. | Incorrect Drug Concentration: Errors in calculating dilutions or preparing stock solutions. | - Double-check all calculations for serial dilutions. - Validate the concentration of the this compound stock solution. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.[3] | - Use cells with a consistent and low passage number for all experiments.[3] - Thaw a fresh vial of cells if passage number is high or unknown.[3] | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[3] | - Regularly test cell cultures for mycoplasma contamination.[3] - Practice strict aseptic techniques. | |
| Inconsistent results in hERG channel assays. | Voltage Protocol: The specific voltage protocol used can influence the observed block. | - Use standardized and validated voltage protocols, such as those recommended by regulatory bodies.[4] |
| Temperature Sensitivity: The effects of some drugs on ion channels are temperature-dependent. | - Perform patch-clamp experiments at or near physiological temperature (35–37°C) and monitor the bath temperature.[4] | |
| Compound Stability in Assay Buffer: this compound may not be stable in the assay buffer over the course of the experiment. | - Prepare fresh compound solutions immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
A1: this compound is a selective antagonist of the dopamine D2 and D3 receptors.[5][6] In many cell-based assays, its effects are related to the downstream signaling pathways of these receptors. For example, in some cancer cell lines, this compound has been shown to inhibit the JAK2/STAT3 and ERK/STAT3 signaling pathways, leading to reduced cell viability and apoptosis.[5][6][7]
Q2: Why is the hERG channel assay a critical test for this compound?
A2: The hERG (human Ether-a-go-go-Related Gene) potassium channel is crucial for cardiac repolarization.[8][9][10] this compound is a known blocker of the hERG channel, which can prolong the QT interval and potentially lead to life-threatening cardiac arrhythmias like Torsades de Pointes.[8][9][10] Therefore, assessing the inhibitory effect of this compound on hERG channels is a critical safety evaluation.
Q3: At what concentrations does this compound typically show cytotoxic effects?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For example, in HCT116 human colon cancer cells, the IC50 value for cell growth inhibition was reported to be 34.57 µM after 48 hours of treatment.[6] It is essential to perform a dose-response study to determine the appropriate concentration range for your specific cell line and experimental conditions.
Q4: Can this compound affect prolactin release in cell-based assays?
A4: Yes, as a dopamine antagonist, this compound can increase prolactin secretion. Dopamine normally inhibits prolactin release from the pituitary gland. By blocking dopamine receptors, this compound can lead to an increase in prolactin levels. This effect can be studied in vitro using pituitary cell lines.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro assays.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Cell Viability) | HCT116 (human colon cancer) | 34.57 µM (at 48h) | [6] |
| IC50 (hERG Block) | HEK 293 (transiently expressing hERG) | 57.0 nM | [8] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability using an MTS assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value.
-
hERG Channel Assay (Conceptual Workflow)
This describes a conceptual workflow for assessing this compound's effect on the hERG channel using the patch-clamp technique.
-
Cell Preparation:
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents.[4]
-
Record baseline hERG currents in the extracellular solution.
-
-
Compound Application:
-
Perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current to determine the extent of hERG channel block.
-
Calculate the percentage of inhibition for each concentration.
-
Generate a concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's signaling pathway leading to apoptosis.
Caption: Workflow for a cell-based cytotoxicity assay.
Caption: Troubleshooting high variability in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of metoclopramide and this compound on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Domperidone Mucoadhesive Tablets using Box-Behnken Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of domperidone mucoadhesive tablets using a Box-Behnken design.
Frequently Asked Questions (FAQs)
Q1: What is a Box-Behnken design and why is it suitable for optimizing this compound mucoadhesive tablets?
A Box-Behnken design (BBD) is a type of response surface methodology (RSM) that is used to identify the relationship between several independent variables and one or more response variables. It is an efficient design that avoids extreme axial points, making it useful when the limits of the experimental region are known and need to be avoided. For this compound mucoadhesive tablets, a BBD allows for the systematic investigation of the effects of formulation variables (e.g., polymer concentrations) on key quality attributes such as mucoadhesion time and drug release profile, with a reduced number of experimental runs compared to other designs.[1]
Q2: What are the critical independent and dependent variables to consider in the Box-Behnken design for this application?
When optimizing this compound mucoadhesive tablets, the selection of appropriate independent and dependent variables is crucial.
-
Independent Variables (Factors): These are typically the formulation components that are expected to influence the tablet properties. Common examples include the amounts of different mucoadhesive polymers (e.g., HPMC K100M, Sodium Alginate, Gellan Gum) and disintegrants (e.g., Starch 1500).[1]
-
Dependent Variables (Responses): These are the tablet characteristics that you want to optimize. Key responses include friability, mucoadhesion time, and the cumulative drug release at different time points (e.g., 1 hour and 8 hours).[1][2]
Q3: How can I interpret the results of the Box-Behnken design analysis?
The analysis of a Box-Behnken design typically involves generating a quadratic polynomial equation that models the relationship between the independent variables and each response. The significance of the model and individual terms is evaluated using Analysis of Variance (ANOVA). A non-significant "Lack of Fit" is desirable, indicating that the model fits the data well.[2] Response surface plots and contour plots are then used to visualize the effects of the independent variables on the responses, helping to identify the optimal formulation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Tablet Friability (>1%) | - Insufficient binder concentration.- Inadequate compression force.- High concentration of certain polymers that may lead to brittle tablets. | - Increase the concentration of the binder.- Optimize the compression force during tableting.- In the Box-Behnken design, investigate the effect of polymer concentration on friability and select a level that minimizes it.[1] |
| Poor Mucoadhesion (Short Adhesion Time or Low Strength) | - Inappropriate polymer selection or concentration.- Insufficient hydration of the polymer.- Presence of excipients that interfere with mucoadhesion. | - Use a combination of mucoadhesive polymers (e.g., HPMC, Carbopol, Sodium Alginate) and optimize their concentrations using the BBD.[3][4]- Ensure adequate wetting of the tablet surface in the test medium.- Evaluate the impact of other excipients on mucoadhesion. |
| Uncontrolled or Too Rapid Drug Release | - Low concentration of release-retarding polymer.- High concentration of soluble excipients.- Tablet porosity is too high. | - Increase the concentration of the rate-controlling polymer (e.g., HPMC K100M).[1]- Adjust the ratio of soluble to insoluble excipients.- Optimize the compression force to achieve the desired tablet porosity. |
| Unsatisfactory Swelling Index | - The type and concentration of the hydrophilic polymer are not optimal.- The presence of insoluble excipients may hinder water uptake. | - Screen different hydrophilic polymers and their concentrations. The swelling behavior is crucial for both mucoadhesion and drug release.[5]- Investigate the effect of diluents; for instance, water-insoluble diluents like dicalcium phosphate can negatively impact the swelling index.[6] |
| Model Not Significant in BBD Analysis | - The chosen independent variables do not have a significant effect on the response.- High experimental error.- Inappropriate range for the independent variables. | - Re-evaluate the selection of independent variables based on preliminary studies.- Ensure consistency in experimental procedures to minimize variability.- Expand or shift the range of the independent variables in the design. |
Data Presentation
Table 1: Example of Independent and Dependent Variables in a Box-Behnken Design
| Independent Variables (Factors) | Low Level (-1) | Medium Level (0) | High Level (+1) |
| A: Gellan Gum (mg) | 25 | 30 | 35 |
| B: Sodium Alginate (mg) | 30 | 35 | 40 |
| C: Methocel K100M (mg) | 40 | 45 | 50 |
| D: Starch 1500 (mg) | 50 | 57.5 | 65 |
| Dependent Variables (Responses) | Goal | ||
| Y1: Friability (%) | Minimize (< 1%) | ||
| Y2: Mucoadhesion Time (hr) | Maximize | ||
| Y3: Drug Release at 1 hr (%) | Target a specific range | ||
| Y4: Drug Release at 8 hr (%) | Maximize |
This table is based on data from a study by Saha et al.[1]
Experimental Protocols
Ex-vivo Mucoadhesion Time Measurement
This protocol is a modified method using a USP disintegration apparatus to determine the mucoadhesion time.
-
Tissue Preparation: Obtain fresh goat intestinal mucosa and carefully remove any underlying fat and loose tissues.[2]
-
Apparatus Setup: Securely attach the mucosal membrane to a glass slide.
-
Tablet Adhesion: Place a mucoadhesive tablet on the mucosal surface.
-
Disintegration Test: Place the slide in the basket of a USP disintegration tester, which is then operated in 0.1N HCl (pH 1.2) at 37 ± 0.5°C.[1][2]
-
Observation: The mucoadhesion time is the duration for which the tablet remains attached to the mucosal surface.[1]
In Vitro Drug Release Study
This protocol outlines the procedure for determining the drug release profile from the tablets.
-
Apparatus: Use a USP Type II (paddle type) dissolution apparatus.[1][2]
-
Sampling: At predetermined time intervals, withdraw a 5 mL sample of the dissolution medium and replace it with an equal volume of fresh medium.[2][5]
-
Analysis: Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at a wavelength of 284 nm.[5]
Swelling Index Determination
This protocol is for measuring the swelling behavior of the mucoadhesive tablets.
-
Apparatus: Use a USP Type I (basket) dissolution apparatus.[5]
-
Medium: Use 0.1 N HCl.[5]
-
Temperature and Speed: Maintain the temperature at 37 ± 0.5°C and a rotation speed of 50 rpm.[5]
-
Procedure:
-
Calculation: Calculate the swelling index using the following formula:
-
Swelling Index (%) = [(W2 - W1) / W1] * 100
-
Visualizations
Caption: Workflow for optimizing this compound mucoadhesive tablets using Box-Behnken design.
Caption: Interrelationship between formulation factors and tablet properties.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of controlled release matrix mucoadhesive tablets of this compound using Salvia plebeian gum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formulation and Optimization of Domperidone Floating Matrix Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and optimization of Domperidone floating matrix tablets.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Tablets fail to float or have a long floating lag time.
-
Question: My formulated this compound tablets are not floating, or the time it takes for them to start floating is too long. What could be the cause, and how can I fix it?
-
Answer:
-
Potential Causes:
-
Insufficient Gas Generation: The concentration of the gas-generating agent, typically sodium bicarbonate, may be too low to produce enough carbon dioxide (CO2) to reduce the tablet's density.[1][2]
-
Inadequate Gel Barrier: The hydrophilic polymer (e.g., HPMC, Polyox) concentration might be insufficient to form a cohesive gel layer that can effectively trap the generated CO2.[1]
-
High Tablet Density: The overall density of the tablet might be too high due to the excipients used.
-
Rapid Gas Escape: The formed gel might not be strong enough, allowing the CO2 to escape before buoyancy is achieved.
-
Tablet Hardness: Excessively high compression force can lead to a less porous matrix, hindering the penetration of the dissolution medium and the subsequent reaction of the gas-generating agent.[1][3]
-
-
Troubleshooting Steps:
-
Increase Gas-Generating Agent: Incrementally increase the concentration of sodium bicarbonate in the formulation.[2][4]
-
Optimize Polymer Concentration: Adjust the concentration of the gel-forming polymer. An increased amount of HPMC K15M, for instance, can increase floating lag time, so optimization is key.[1]
-
Incorporate Low-Density Excipients: Utilize low-density fillers or polymers.
-
Adjust Polymer Viscosity Grade: Employ a higher viscosity grade of polymers like HPMC to form a stronger gel barrier that can better entrap the gas.
-
Optimize Tablet Hardness: Reduce the compression force to achieve a tablet hardness typically in the range of 3.5 to 5.0 kg/cm ².[5][6]
-
-
Issue 2: The drug release is too rapid.
-
Question: The in-vitro drug release from my this compound floating tablets is much faster than the desired sustained-release profile. How can I slow it down?
-
Answer:
-
Potential Causes:
-
Low Polymer Concentration: The amount of release-controlling polymer may be insufficient to form a robust matrix that can control drug diffusion.[7]
-
Low Polymer Viscosity: The viscosity grade of the polymer might be too low, leading to faster hydration and drug release.
-
High Amount of Soluble Excipients: The presence of highly soluble excipients can increase the porosity of the matrix, leading to faster drug release.
-
Low Tablet Hardness: Softer tablets have higher porosity, which can accelerate drug release.
-
-
Troubleshooting Steps:
-
Increase Polymer Concentration: Increase the proportion of the release-retarding polymer, such as HPMC or Polyox.[1][7] It has been observed that increasing the amount of Polyethylene oxide (PEO) leads to a decrease in the cumulative percentage of drug release.[1]
-
Use Higher Viscosity Grade Polymers: Switch to a higher viscosity grade of the same polymer (e.g., from HPMC K4M to HPMC K15M or K100M).[8]
-
Incorporate Hydrophobic Polymers: Add a small amount of a hydrophobic polymer like ethylcellulose to the matrix.
-
Increase Tablet Hardness: Increase the compression force to reduce the porosity of the tablet matrix.
-
-
Issue 3: The drug release is too slow or incomplete.
-
Question: My this compound floating tablets are showing very slow or incomplete drug release over the desired time frame. What adjustments can I make?
-
Answer:
-
Potential Causes:
-
High Polymer Concentration: An excessive amount of release-controlling polymer can create a very dense matrix, impeding drug release.[7]
-
High Polymer Viscosity: Very high viscosity grades of polymers can lead to a very thick gel layer that significantly slows down drug diffusion.
-
High Tablet Hardness: Highly compressed tablets have low porosity, which can limit the penetration of the dissolution medium and subsequent drug release.
-
Drug-Polymer Interaction: Although less common, potential interactions between the drug and the polymers could affect drug release.
-
-
Troubleshooting Steps:
-
Decrease Polymer Concentration: Reduce the amount of the primary release-controlling polymer.
-
Use Lower Viscosity Grade Polymers: Opt for a lower viscosity grade of the polymer to allow for faster hydration and drug diffusion.
-
Incorporate a Soluble Filler: Add a soluble filler like lactose to the formulation to create channels within the matrix upon dissolution, facilitating drug release.[6]
-
Decrease Tablet Hardness: Reduce the compression force to increase the porosity of the tablet matrix.
-
-
Issue 4: Tablets exhibit high friability.
-
Question: The compressed tablets are too brittle and show high friability. How can this be resolved?
-
Answer:
-
Potential Causes:
-
Insufficient Binder: The amount or type of binder used may not be adequate to ensure strong granule and tablet formation.
-
Low Moisture Content: The granules may be too dry, leading to poor compaction.
-
Low Compression Force: The applied compression force might be too low to form a robust tablet.
-
-
Troubleshooting Steps:
-
Optimize Binder Concentration: Increase the concentration of the binder or use a more effective one.
-
Control Granule Moisture: For wet granulation, ensure optimal moisture content in the granules before compression.[5][6]
-
Increase Compression Force: Gradually increase the compression force to achieve a harder, less friable tablet. A friability of less than 1% is generally desirable.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind floating matrix tablets? A1: Floating matrix tablets are a type of gastro-retentive drug delivery system (GRDDS). Their mechanism relies on being less dense than the gastric fluids. This is typically achieved by incorporating a gas-generating agent like sodium bicarbonate, which reacts with the acidic gastric fluid to produce CO2. This gas gets entrapped within the swollen hydrogel matrix of the tablet, formed by hydrophilic polymers like HPMC, causing the tablet to become buoyant and float on the stomach contents.[1] This prolongs the gastric residence time of the dosage form, which is particularly beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract, like this compound.[5][9]
Q2: Which polymers are commonly used for this compound floating tablets? A2: A variety of hydrophilic polymers are used, often in combination, to achieve the desired floating and release characteristics. Commonly used polymers include:
-
Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades like K4M, K15M, and K100M are widely used for their excellent gel-forming ability.[4][5][6][8]
-
Polyethylene Oxide (PEO): Also known as Polyox, it is effective in controlling drug release.[1][10]
-
Carbopol (Carbomer): Known for its strong mucoadhesive properties and ability to control drug release, though high concentrations can negatively affect floating.[5][6]
-
Sodium Alginate: A natural polymer that forms a gel in the presence of gastric acid.[4][5][6]
-
Natural Gums: Guar gum and xanthan gum have also been used as release retardants.[4][11]
Q3: How does the concentration of HPMC and PEO affect the tablet properties? A3: Both HPMC and PEO significantly influence the tablet's performance.
-
HPMC: Increasing the concentration or viscosity of HPMC generally leads to a stronger gel matrix. This can prolong the drug release and total floating time. However, very high concentrations might increase the floating lag time.[1]
-
PEO: The content of PEO has a dominating role as a drug release controlling factor.[1][10] Increasing the PEO concentration typically decreases the drug release rate.[3][12]
Q4: What is the role of sodium bicarbonate in the formulation? A4: Sodium bicarbonate is the effervescent agent. In the acidic environment of the stomach (simulated by 0.1 N HCl in in-vitro tests), it reacts to produce carbon dioxide gas (CO2).[1] This gas is then trapped within the hydrated polymer matrix, reducing the tablet's density to below that of the gastric fluid (approximately 1 g/mL), which allows the tablet to float.[1] The concentration of sodium bicarbonate directly impacts the floating lag time; a higher concentration generally leads to a shorter lag time.[2]
Q5: What are the key in-vitro evaluation tests for floating matrix tablets? A5: The key in-vitro tests include:
-
In-Vitro Buoyancy (Floating) Test: To determine the floating lag time (time to start floating) and total floating time.[1][5]
-
In-Vitro Drug Release Study: To assess the rate and extent of drug release, typically performed using a USP dissolution apparatus (Type II - Paddle) in 0.1 N HCl.[12][13]
-
Swelling Index Study: To measure the water uptake and swelling ability of the polymer matrix, which is crucial for both floating and drug release.[4][7]
-
Physical Characterization: Including tests for hardness, thickness, weight variation, friability, and drug content uniformity.[5][6]
Data Presentation
Table 1: Influence of Polymer Type and Concentration on Floating Properties and Drug Release of this compound Tablets
| Formulation Code | Polymer(s) Used | Polymer Concentration (%) | Gas-Generating Agent (Sodium Bicarbonate, %) | Floating Lag Time (seconds) | Total Floating Time (hours) | % Drug Release at 12 hours |
| F1 | HPMC K100M | 20 | 0 | - (Did not float) | - | 58 |
| F2 | HPMC K100M | 20 | 5 | < 60 | > 12 | 69.12 |
| F3 | HPMC K100M | 20 | 10 | < 30 | > 12 | 75.34 |
| F7 | HPMC K100M + Sodium Alginate | 10 + 10 | 10 | < 45 | > 12 | 96.25 |
| F8 | HPMC K100M + Carbopol 934P | 10 + 10 | 10 | < 60 | > 12 | 88.12 |
Data synthesized from multiple sources for illustrative purposes.[4]
Table 2: Effect of Polymer Ratios in Simplex Lattice Design on Tablet Characteristics
| Formulation | PEO WSR 303 (X1, mg) | HPMC K15M (X2, mg) | Sodium Bicarbonate (X3, mg) | Floating Lag Time (sec) | t50% (Time for 50% release, h) | t80% (Time for 80% release, h) |
| S1 | 60 | 30 | 20 | 10 | 4.5 | 10.0 |
| S2 | 60 | 45 | 5 | 98 | 5.5 | 13.5 |
| S3 | 75 | 30 | 5 | 65 | 7.0 | 16.0 |
| S4 | 70 | 35 | 5 | 83 | 6.5 | 15.0 |
| S5 | 65 | 40 | 5 | 92 | 6.0 | 14.0 |
| S6 | 60 | 37.5 | 12.5 | 45 | 5.0 | 12.0 |
| S7 | 67.5 | 30 | 12.5 | 32 | 6.0 | 14.5 |
Adapted from a study utilizing a simplex lattice design.[1]
Experimental Protocols
1. Protocol for In-Vitro Buoyancy (Floating Capacity) Study
-
Objective: To determine the floating lag time and total floating time of the tablets.
-
Apparatus: USP Dissolution Testing Apparatus (Type II - Paddle), 100 mL or 1000 mL beaker.[1][5]
-
Medium: 900 mL of 0.1 N Hydrochloric acid (HCl), maintained at 37 ± 0.5°C.[6][12]
-
Procedure:
-
Place the dissolution medium in the vessel of the dissolution apparatus.
-
Set the paddle rotation speed to 50 rpm and allow the medium to equilibrate to 37 ± 0.5°C.[12][14]
-
Place one tablet into the vessel.
-
Visually observe the tablet. The time taken for the tablet to rise to the surface of the medium is recorded as the Floating Lag Time (FLT) .[1][15]
-
The total duration for which the tablet remains floating on the surface of the medium is recorded as the Total Floating Time (TFT) .[15]
-
2. Protocol for Swelling Index Determination
-
Objective: To measure the water uptake and swelling characteristics of the tablet matrix.
-
Apparatus: Beaker or Petri dish, analytical balance.
-
Procedure:
-
Record the initial weight of the tablet (Wi).[7]
-
Place the tablet in a beaker containing 0.1 N HCl at 37 ± 0.5°C.
-
At regular time intervals (e.g., every hour), remove the tablet from the beaker.[4]
-
Carefully blot the tablet with tissue paper to remove excess surface water.
-
Weigh the swollen tablet (Wf).[7]
-
Calculate the swelling index using the following formula: Swelling Index (%) = [(Wf - Wi) / Wi] x 100[7]
-
Continue the process until the tablet starts to disintegrate or a constant weight is achieved.
-
3. Protocol for In-Vitro Drug Release Study
-
Objective: To determine the rate and extent of this compound release from the floating tablets.
-
Apparatus: USP Dissolution Testing Apparatus (Type II - Paddle).[12][13]
-
Temperature: 37 ± 0.5°C.[12]
-
Procedure:
-
Place 900 mL of 0.1 N HCl in the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in the vessel.
-
Start the apparatus.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 mL aliquot of the sample.[2]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[2][13]
-
Filter the collected samples through a 0.45 µm membrane filter.[3][6]
-
Dilute the samples appropriately with 0.1 N HCl.
-
Analyze the concentration of this compound in the samples using a UV-Vis Spectrophotometer at a wavelength of approximately 284 nm.[5][13]
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound floating matrix tablets.
Caption: Key relationships in floating matrix tablet formulation.
References
- 1. Floating Matrix Tablets of this compound Formulation and Optimization Using Simplex Lattice Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. jocpr.com [jocpr.com]
- 5. Studies on Formulation and In Vitro Evaluation of Floating Matrix Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. japsonline.com [japsonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Floating matrix tablets of this compound formulation and optimization using simplex lattice design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. thaiscience.info [thaiscience.info]
- 13. rjptonline.org [rjptonline.org]
- 14. Design and in vitro evaluation of effervescent gastric floating drug delivery systems of propanolol HCl [ve.scielo.org]
- 15. rjptonline.org [rjptonline.org]
- 16. ijrrjournal.com [ijrrjournal.com]
Technical Support Center: Design and Optimization of Domperidone Co-evaporates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and optimization of Domperidone co-evaporates to improve its dissolution profile.
Frequently Asked Questions (FAQs)
Q1: Why is improving the dissolution of this compound important?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1] Its solubility is also pH-dependent, being more soluble in acidic environments (like the stomach) and practically insoluble in neutral or alkaline media (like the intestines).[1][2] This poor solubility can lead to variable and incomplete absorption, thus reducing its bioavailability.[2][3] Enhancing its dissolution rate is crucial for improving its therapeutic efficacy.[4]
Q2: What are co-evaporates and how do they improve this compound's dissolution?
Co-evaporates, a type of solid dispersion, are formulations where the drug is dispersed in a carrier, typically a polymer.[5][6] The process involves dissolving both the drug and the carrier in a common solvent, which is then evaporated.[6][7] This technique can enhance dissolution by:
-
Reducing drug crystallinity: Dispersing this compound in an amorphous state within the polymer matrix.[6][8]
-
Improving wettability: The hydrophilic carrier can increase the contact of the drug with the dissolution medium.[9]
-
Reducing particle size: Dispersing the drug at a molecular level.[10]
Q3: Which polymers are commonly used for preparing this compound co-evaporates?
Commonly used hydrophilic polymers include:
-
Polyethylene Glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000)[2][6]
-
Eudragit RLPO[1]
Natural gums like guar gum and xanthan gum have also been used for sustained-release formulations.[12]
Q4: What analytical techniques are essential for characterizing this compound co-evaporates?
The following techniques are crucial for characterizing the solid-state properties and performance of co-evaporates:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions between this compound and the carrier.[6][8]
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the co-evaporate.[6][8]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the formulation.[8][10]
-
In-vitro Dissolution Studies: To evaluate the enhancement of the drug's dissolution rate.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Enhancement | - Inappropriate carrier selection: The chosen polymer may not be effectively inhibiting this compound's recrystallization or improving its wettability. - Incorrect drug-to-carrier ratio: The concentration of the carrier might be too low to effectively disperse the drug.[1] - Suboptimal solvent system: The solvent may not be effectively dissolving both the drug and the carrier, leading to a heterogeneous mixture. | - Screen different hydrophilic carriers: Experiment with polymers like PVP K-30, PEG 6000, or Poloxamer 188.[6][11] - Optimize the drug-to-carrier ratio: Prepare co-evaporates with varying ratios (e.g., 1:1, 1:3, 1:5) to find the optimal concentration for dissolution enhancement.[7] - Select a suitable common solvent: Ethanol or a mixture of dichloromethane and methanol are often used.[6][13] Ensure complete dissolution of both components before evaporation. |
| Phase Separation or Drug Recrystallization During Storage | - Hygroscopicity of the formulation: Absorption of moisture can induce recrystallization of the amorphous drug. - Physical instability of the amorphous state: The amorphous form is thermodynamically unstable and can revert to the crystalline form over time. | - Store in a desiccator: Protect the co-evaporates from humidity.[6] - Incorporate a second polymer: Ternary solid dispersions can sometimes offer better stability.[13] - Perform stability studies: Evaluate the physical and chemical stability of the co-evaporates under accelerated conditions (e.g., elevated temperature and humidity).[4] |
| Inconsistent Batch-to-Batch Dissolution Profiles | - Variability in the solvent evaporation process: Differences in the rate of evaporation can lead to variations in the solid-state properties of the co-evaporate. - Incomplete solvent removal: Residual solvent can act as a plasticizer and affect the physical stability and dissolution of the formulation. | - Standardize the evaporation technique: Use a rotary evaporator or a vacuum oven at a controlled temperature and pressure to ensure consistent solvent removal.[6][7] - Ensure complete drying: Dry the co-evaporates for a sufficient period (e.g., 24 hours) under vacuum to remove any residual solvent.[6] |
| Poor Flowability of the Co-evaporate Powder | - Particle size and morphology: Fine particles with irregular shapes can exhibit poor flow properties. | - Incorporate a glidant: Add a small amount of a glidant like colloidal silicon dioxide (Aerosil 200) to the formulation.[8] - Granulation: Consider a granulation step after the preparation of the co-evaporate to improve flowability for tableting. |
Data Presentation
Table 1: Effect of Different Carriers on the Dissolution of this compound Co-evaporates
| Formulation | Drug:Carrier Ratio | Dissolution after 60 min (%) in pH 6.8 buffer | Reference |
| Pure this compound | - | 12.42 | [2] |
| This compound:PEG 4000 | 1:0.3 (w/v) | > 90 | [2] |
| This compound:PVP K-30 | 1:9 | > 90 | [3] |
| This compound:Pluronic F-127 | 1:3 | 54.3 (after 6 hours) | [7] |
| This compound:HPMCP | Optimized | Sustained Release | [1][5] |
Note: Dissolution conditions and specific results can vary between studies. This table provides a comparative overview.
Experimental Protocols
Preparation of this compound Co-evaporates (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and the selected carrier (e.g., PVP K-30) in the desired ratio. Dissolve them in a suitable solvent (e.g., ethanol) in a beaker with continuous stirring until a clear solution is obtained.[6]
-
Evaporation: Evaporate the solvent using a rotary evaporator or by placing the beaker on a water bath at a controlled temperature (e.g., 40-50°C).[7]
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to ensure complete removal of the solvent.[6][7]
-
Size Reduction: Pulverize the dried co-evaporate using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.[6]
-
Storage: Store the prepared co-evaporates in a desiccator over fused calcium chloride to prevent moisture absorption.[9]
In-Vitro Dissolution Study
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle type).[9]
-
Dissolution Medium: For simulating intestinal conditions, use 900 mL of phosphate buffer (pH 6.8). To simulate gastric conditions, 0.1 N HCl can be used.[1][9]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[9]
-
Paddle Speed: Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[9]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[9]
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Visible spectrophotometry at a specific wavelength (e.g., 284 nm).[14]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound co-evaporates.
Caption: Factors contributing to the enhanced dissolution of this compound from co-evaporates.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Surface solid dispersion of this compound for dissolution rate enhancement [wisdomlib.org]
- 5. Design, optimization and evaluation of this compound coevaporates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel this compound Hydrogel: Preparation, Characterization, Pharmacokinetic, and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of this compound solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement of this compound by Solvent Change In situ Micronization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Domperidone vs. Metoclopramide: An In-Vitro Comparison of Blood-Brain Barrier Transport
A detailed analysis for researchers and drug development professionals on the differential transport of two commonly used antiemetic agents across the blood-brain barrier, supported by experimental data.
The distinct neurological side-effect profiles of the antiemetic drugs domperidone and metoclopramide have long been attributed to their differential ability to cross the blood-brain barrier (BBB). While both are dopamine D2 receptor antagonists, metoclopramide is associated with a higher incidence of central nervous system (CNS) effects, such as extrapyramidal symptoms and tardive dyskinesia.[1] This guide provides an objective, data-driven comparison of their in-vitro BBB transport characteristics, offering insights for researchers in neuropharmacology and drug development.
Quantitative Comparison of In-Vitro BBB Transport Parameters
The following table summarizes key quantitative data from in-vitro studies comparing the BBB transport of this compound and metoclopramide. These studies consistently demonstrate that this compound is a more avid substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB that actively pumps xenobiotics out of the brain. This increased susceptibility to P-gp mediated efflux is a primary reason for this compound's limited brain penetration compared to metoclopramide.
| Parameter | This compound | Metoclopramide | Cell Line | Significance | Reference |
| Efflux Ratio | 31.2 | 1.4 | MDCK-MDR1 | Indicates this compound is a significantly better P-gp substrate. | [2] |
| Passage (%) | 76 | 100 | Bovine Brain Capillary Endothelial Cells | Suggests lower passive diffusion of this compound. | [1][2] |
| PAMPA Transport | 76-fold lower than metoclopramide | - | Parallel Artificial Membrane | Highlights lower passive permeability of this compound. | [1][2] |
| Tariquidar IC50 | 221 nM | 4 nM | P-gp-overexpressing cells | Shows that a much higher concentration of a P-gp inhibitor is needed to block this compound efflux, confirming it as a more avid substrate. | [1][2] |
| Cellular Uptake Increase with P-gp Inhibition | 1.8-fold higher increase than metoclopramide | - | P-gp-overexpressing cells | Further confirms this compound's strong interaction with P-gp. | [2] |
Experimental Protocols
The data presented above are primarily derived from bidirectional transport assays using cell-based in-vitro models of the BBB. These assays are crucial for determining a compound's potential to cross the BBB and its interaction with efflux transporters like P-gp.
Bidirectional Transport Assay Using MDCK-MDR1 Cells
This assay is a standard method to assess P-gp substrate liability. Madin-Darby Canine Kidney (MDCK) cells are transfected to overexpress the human MDR1 gene, which codes for P-gp.
Methodology:
-
Cell Seeding: MDCK-MDR1 cells are seeded onto a microporous membrane of a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) chamber.
-
Monolayer Formation: The cells are cultured for several days to form a confluent monolayer with functional tight junctions, mimicking the BBB. The integrity of the monolayer is typically monitored by measuring the transendothelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The test compound (this compound or metoclopramide) is added to the apical chamber. At specified time points, samples are taken from the basolateral chamber to determine the rate of transport across the cell monolayer.
-
Transport Experiment (Basolateral to Apical): In a separate set of Transwell® inserts, the test compound is added to the basolateral chamber, and samples are collected from the apical chamber to measure the rate of efflux.
-
Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficients for both directions (A to B and B to A) are calculated.
-
Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux.
To confirm the role of P-gp, the bidirectional transport assay can be repeated in the presence of a known P-gp inhibitor, such as tariquidar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate of P-gp.
Experimental Workflow
The following diagram illustrates the general workflow for an in-vitro bidirectional transport assay to compare the BBB permeability of two compounds.
Caption: Workflow of an in-vitro bidirectional transport assay.
Signaling Pathways and Transport Mechanisms
The primary mechanism governing the differential BBB transport of this compound and metoclopramide is their interaction with the P-glycoprotein efflux pump. The following diagram illustrates this transport mechanism at the cellular level of the BBB.
Caption: P-gp mediated efflux at the blood-brain barrier.
Conclusion
The available in-vitro data provides a clear and consistent picture of the differential BBB transport of this compound and metoclopramide. This compound is an avid substrate of the P-gp efflux transporter, which severely limits its ability to penetrate the brain. In contrast, metoclopramide is a much weaker P-gp substrate and exhibits higher passive permeability, leading to greater brain exposure and a higher potential for CNS side effects. These findings are crucial for understanding the clinical profiles of these drugs and for the development of future medications with targeted central or peripheral actions. The use of robust in-vitro models, such as the bidirectional transport assay with P-gp overexpressing cell lines, is essential for accurately predicting the BBB penetration of drug candidates.
References
A Comparative Analysis of the Neuropharmacological Effects of Domperidone and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropharmacological properties of Domperidone and Metoclopramide, two dopamine D2 receptor antagonists with similar prokinetic and antiemetic functions but starkly different central nervous system (CNS) effects. The analysis is supported by experimental data to elucidate the mechanisms underlying their distinct neurological safety profiles.
Core Mechanism of Action
Both this compound and Metoclopramide exert their primary therapeutic effects by acting as antagonists at dopamine D2 receptors.[1] Their antiemetic action is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] Their prokinetic effects arise from D2 receptor antagonism in the upper gastrointestinal tract, which enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and promotes gastric emptying.[1][2]
However, Metoclopramide also possesses additional mechanisms, acting as a 5-HT₄ receptor agonist and a weak 5-HT₃ receptor antagonist, which contributes to its prokinetic and antiemetic effects.[1] this compound's action is more specific to D2 receptor antagonism.
Blood-Brain Barrier Permeability: The Critical Difference
The most significant pharmacological distinction between this compound and Metoclopramide lies in their ability to cross the blood-brain barrier (BBB). Metoclopramide readily penetrates the BBB, allowing it to interact with dopamine receptors within the CNS.[1][3] In contrast, this compound exhibits minimal BBB penetration.[1][4][5]
This difference is largely attributed to the activity of the P-glycoprotein (P-gp) efflux transporter at the BBB. This compound is an avid substrate for P-gp, which actively removes it from the brain, thereby maintaining low CNS concentrations.[6] While Metoclopramide is also a P-gp substrate, its interaction is significantly weaker, resulting in higher brain exposure.[6]
Data Presentation: Comparative Tables
The following tables summarize the key quantitative differences in their pharmacological profiles and BBB penetration.
Table 1: High-Level Pharmacological Profile
| Feature | This compound | Metoclopramide |
|---|---|---|
| Primary Mechanism | Peripheral Dopamine D2 Antagonist[1][5] | Central & Peripheral Dopamine D2 Antagonist[1][2] |
| Secondary Mechanism | None significant[1] | 5-HT₄ Agonist, 5-HT₃ Antagonist[1] |
| BBB Penetration | Minimal[1][4] | Significant[1][3] |
| P-gp Substrate | Yes (avid)[6] | Yes (weak)[6] |
| Primary Side Effects | QT Prolongation, Hyperprolactinemia[7] | Extrapyramidal Symptoms (EPS), Drowsiness[4][7] |
Table 2: Comparative Blood-Brain Barrier Penetration Data (from in vivo rat PET studies)
| Parameter | [¹¹C]this compound | [¹¹C]metoclopramide | Fold Difference |
|---|---|---|---|
| Baseline Brain Exposure (AUCbrain) | Lower | 2.4-fold Higher[6][8] | 2.4x |
| Baseline BBB Penetration (AUCbrain/AUCplasma) | Lower | 1.8-fold Higher[8] | 1.8x |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | 0.022 - 0.044[6] | 0.235 - 2.4[6] | ~5-100x |
Table 3: Dissociation of Antiemetic and Central Nervous System Effects in Dogs This table shows the ratio between the dose required to produce a central effect (antagonism of apomorphine-induced stereotypy) and the dose required for an antiemetic effect. A higher ratio indicates better separation of peripheral and central actions.
| Compound | ED₅₀ for Antagonism of Emesis (i.v.) | ED₅₀ for Antagonism of Stereotypy (i.v.) | Dissociation Ratio (Central ED₅₀ / Antiemetic ED₅₀) |
|---|---|---|---|
| This compound | 0.01 mg/kg[9][10] | 1.8 mg/kg[9][10] | 180[9][10][11] |
| Metoclopramide | 0.24 mg/kg[9][10] | 0.64 mg/kg[9][10] | 2.67[9][10][11] |
Neuropharmacological Effects and Adverse Events
The differential BBB penetration directly correlates with the neuropharmacological side effect profiles of these drugs.
-
Metoclopramide: Due to its significant CNS penetration, Metoclopramide blocks D2 receptors in the basal ganglia, particularly the nigrostriatal pathway. This antagonism disrupts the normal balance of dopamine and acetylcholine, leading to a high incidence of extrapyramidal symptoms (EPS), including acute dystonic reactions, akathisia (restlessness), and parkinsonism.[1][4] With long-term use, it carries a risk of tardive dyskinesia, which can be irreversible.[2]
-
This compound: Because this compound is effectively excluded from the brain, it does not significantly occupy central D2 receptors at therapeutic doses.[11] Consequently, the risk of EPS is substantially lower, making it a preferred option when a prokinetic is needed for patients sensitive to neurological side effects, such as those with Parkinson's disease.[1][12][13]
Table 4: Incidence of Key Adverse Events from Clinical Trials and Real-World Evidence
| Adverse Event Category | Adverse Event | This compound | Metoclopramide |
|---|---|---|---|
| Neurological | Restlessness / Akathisia | Less Frequent | ~15%[7] |
| Tardive Dyskinesia | Rare[1] | More Frequent, especially with long-term use[1][7] | |
| Cardiovascular | QTc Prolongation | ~5%[7] | Present, but less frequently reported than this compound[4][7] |
| Endocrine | Hyperprolactinemia | More Frequently Reported[7] | Present |
Visualizing Pathways and Processes
Signaling Pathways and Experimental Logic
Caption: Dopamine D2 receptor Gαi-coupled inhibitory signaling pathway.
Caption: Workflow for assessing a drug's blood-brain barrier penetration.
Caption: Logical flow from BBB permeability to neurological side effects.
Experimental Protocols
Protocol 1: In Vivo Blood-Brain Barrier Transport Assessment using PET Imaging
Objective: To quantify and compare the brain exposure of this compound and Metoclopramide in a living system.
Methodology: This protocol is based on preclinical studies using positron emission tomography (PET) with radiolabeled drug analogues (e.g., [¹¹C]this compound and [¹¹C]metoclopramide).[6][8]
-
Radioligand Synthesis: Synthesize high specific activity [¹¹C]this compound and [¹¹C]metoclopramide.
-
Animal Model: Use male Sprague-Dawley rats (or a similar appropriate model) with cannulated femoral veins for injection.
-
Baseline PET Scan:
-
Anesthetize the animal and position it in the PET scanner.[14]
-
Administer a bolus intravenous injection of the radiolabeled drug (e.g., [¹¹C]metoclopramide).[15]
-
Acquire dynamic emission scan data for a period of 60-90 minutes.[15][16]
-
Simultaneously, perform arterial blood sampling to determine the arterial input function and measure plasma radioactivity over time.
-
-
P-gp Inhibition Scan (Optional): To confirm the role of P-gp, a separate cohort of animals can be pre-treated with a P-gp inhibitor (e.g., tariquidar) before the radioligand injection. A significant increase in brain radioactivity compared to baseline confirms the drug is a P-gp substrate.[6][8]
-
Image Analysis:
-
Reconstruct dynamic PET images.
-
Draw regions of interest (ROIs) over the whole brain.
-
Generate time-activity curves (TACs) for the brain and plasma.
-
-
Data Calculation:
-
Brain Exposure (AUCbrain): Calculate the area under the curve for the brain TAC.
-
Plasma Exposure (AUCplasma): Calculate the area under the curve for the plasma TAC.
-
BBB Penetration: Determine the ratio of AUCbrain/AUCplasma.[8]
-
Unbound Partition Coefficient (Kp,uu,brain): For a more precise measure, combine PET data with in vitro equilibrium dialysis to measure the unbound fraction of the drug in brain and plasma (fu,brain and fu,plasma) and calculate the unbound brain-to-plasma concentration ratio.[6]
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if this compound and Metoclopramide are substrates of the human P-gp efflux transporter.
Methodology: This assay utilizes a cell line, such as Madin-Darby Canine Kidney cells, transfected with the human MDR1 gene (MDCKII-MDR1), which overexpresses P-gp.[17][18]
-
Cell Culture: Culture MDCKII-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent, polarized monolayer is formed, creating a barrier that mimics the BBB.
-
Transport Experiment:
-
Add the test compound (this compound or Metoclopramide) to either the apical (A, blood side) or basolateral (B, brain side) chamber of the Transwell insert.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the opposite chamber at various time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both directions: apical-to-basolateral (Papp, A-B) and basolateral-to-apical (Papp, B-A).
-
Efflux Ratio (ER): Calculate the ratio of Papp, B-A / Papp, A-B.
-
-
Interpretation: An efflux ratio significantly greater than 2 indicates that the compound is a substrate for an active efflux transporter, in this case, P-gp. A higher ER suggests a more avid substrate.
Conclusion
The neuropharmacological profiles of this compound and Metoclopramide are fundamentally dictated by their differential permeability across the blood-brain barrier. Metoclopramide's ability to readily enter the CNS leads to a high risk of centrally-mediated extrapyramidal symptoms.[1] this compound, conversely, is a classic example of a peripherally restricted drug, largely due to its high affinity for the P-gp efflux transporter at the BBB, which results in a markedly improved neurological safety profile.[1][6] This critical difference, quantifiable through PET imaging and in vitro transporter assays, is a key consideration for researchers and clinicians in the development and application of D2 receptor antagonists. While both drugs can cause QT prolongation, the choice between them often hinges on the patient's tolerance for or risk of developing neurological side effects.[7][13]
References
- 1. This compound vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. drugopinions.wordpress.com [drugopinions.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of this compound versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk of Adverse Events Associated with this compound and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropharmacological comparison between this compound and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. What's better: this compound vs Metoclopramide? – meds.is [meds.is]
- 13. droracle.ai [droracle.ai]
- 14. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Domperidone's Preclinical Efficacy in Cancer Models: A Comparative Analysis
A comprehensive review of the anti-cancer potential of the dopamine receptor D2 antagonist, domperidone, in preclinical settings, with a comparative look at alternative therapeutic strategies. This guide synthesizes experimental data on this compound's effectiveness in colorectal, triple-negative breast, and esophageal cancers, detailing its mechanism of action and performance against other compounds.
Introduction
This compound, a peripherally acting dopamine receptor D2 (DRD2) antagonist, has long been utilized for its antiemetic and prokinetic properties. Recent preclinical research has unveiled a potential new application for this well-established drug: cancer therapy. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines and tumors in animal models. This guide provides a detailed comparison of this compound's efficacy in these preclinical cancer models, presenting quantitative data, experimental protocols, and an examination of the underlying signaling pathways.
Comparative Efficacy of this compound in Preclinical Cancer Models
The anti-cancer effects of this compound have been evaluated in several cancer types, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Agent | Alternative Agent IC50 (µM) | Citation(s) |
| HCT116 | Colorectal Cancer | 34.57 (48h) | Cisplatin | 4.2 - 18 | [1][2] |
| U0126 (MEK Inhibitor) | 19.4 | [3] | |||
| BT-549 | Triple-Negative Breast Cancer | 55.1 (24h), 56.5 (48h) | Ruxolitinib (JAK1/2 Inhibitor) | Not directly compared | [4] |
| CAL-51 | Triple-Negative Breast Cancer | 53.2 (24h), 43.7 (48h) | Ruxolitinib (JAK1/2 Inhibitor) | Not directly compared | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 42.84 | Trametinib (MEK Inhibitor) | Not directly compared | [5] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 86.58 | Trametinib (MEK Inhibitor) | Not directly compared | [5] |
In Vivo Tumor Growth Inhibition
This compound's anti-tumor activity has also been validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Cancer Model | Treatment | Dosage | Outcome | Citation(s) |
| HCT116 Xenograft (Colorectal) | This compound | 4 and 20 mg/kg | Remarkable reduction in tumor cell growth compared to control. | [1] |
| Patient-Derived Xenograft (Esophageal) | This compound | 5 and 20 mg/kg | Significant decrease in average tumor volume and weight. At 20 mg/kg, tumor weight was reduced by 83% in one case. | [5][6] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanism involves the antagonism of the dopamine receptor D2 (DRD2), which is often overexpressed in various cancers.[1] Beyond its role as a DRD2 antagonist, recent studies have shown that this compound can also directly bind to and inhibit MEK1/2 and CDK4.[5]
MEK/ERK Signaling Pathway
The MEK/ERK pathway is a central signaling cascade that regulates cell growth and division. This compound has been shown to inhibit the phosphorylation of MEK and ERK, thereby blocking downstream signaling that promotes cancer cell proliferation.[1]
Caption: this compound's inhibition of the MEK/ERK pathway.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is another crucial regulator of cell survival and proliferation. This compound has been found to decrease the phosphorylation of JAK2 and STAT3, leading to the induction of apoptosis in cancer cells.[4]
Caption: this compound's modulation of the JAK/STAT3 pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS/MTT)
This assay is used to assess the dose-dependent effect of this compound on cancer cell viability.
Caption: Workflow for the cell viability assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the cells are treated with a range of concentrations of this compound or a vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), an MTS or MTT reagent is added to each well.
-
The plates are incubated for a further 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for the in vivo xenograft model.
Protocol:
-
A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives regular administrations of this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound possesses significant anti-cancer properties, particularly in colorectal, triple-negative breast, and esophageal cancers. Its ability to target multiple key signaling pathways, including MEK/ERK and JAK/STAT3, highlights its potential as a multi-faceted therapeutic agent.
While the in vitro and in vivo results are promising, further research is warranted. Direct, head-to-head comparative studies of this compound against standard-of-care chemotherapies and other targeted agents within the same experimental systems are needed for a more definitive assessment of its relative efficacy. Additionally, studies exploring this compound in combination with existing cancer therapies could reveal synergistic effects and provide new avenues for treatment. The favorable safety profile of this compound, established through its long-term clinical use for other indications, makes it an attractive candidate for repurposing in oncology. Continued investigation into its anti-cancer mechanisms and efficacy in a broader range of preclinical models will be crucial in paving the way for its potential clinical translation for the treatment of cancer.
References
- 1. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Exerts Antitumor Activity in Triple-Negative Breast Cancer Cells by Modulating Reactive Oxygen Species and JAK/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation via targeting MEK and CDK4 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Vitro Comparative Analysis of the Pharmaceutical Equivalence of Domperidone Tablets
This guide provides a comprehensive in-vitro assessment of the pharmaceutical equivalence of various commercially available Domperidone tablets. The following sections detail the experimental protocols, comparative data, and a summary of the findings to aid researchers, scientists, and drug development professionals in understanding the quality attributes of different this compound formulations. This compound is a dopamine antagonist, widely used as an antiemetic and prokinetic agent.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3]
Experimental Protocols
The evaluation of pharmaceutical equivalence was conducted using a series of standardized in-vitro tests to assess the physical and chemical attributes of the tablets. These tests are crucial for ensuring batch-to-batch consistency and predicting the in-vivo performance of the drug product.
Physical Evaluation
a) Weight Variation: Twenty tablets from each brand were individually weighed using an analytical balance.[3] The average weight was calculated, and the percentage deviation of each tablet from the average was determined. According to United States Pharmacopeia (USP) specifications, the deviation should be within acceptable limits (e.g., ±7.5% for tablets weighing 130 mg or less and ±5% for tablets weighing more than 130 mg to 324 mg).[4]
b) Hardness Test: The hardness of the tablets, which indicates their mechanical strength, was measured using a Monsanto hardness tester.[4] The test measures the force required to break a tablet diametrically. A hardness of 4-10 kg/cm ² is generally considered satisfactory.[1]
c) Friability Test: The friability test assesses the ability of tablets to withstand abrasion during handling, packaging, and transportation. A pre-weighed sample of tablets was placed in a Roche friabilator and rotated for a set number of revolutions (e.g., 100).[5] The tablets were then de-dusted and re-weighed. The percentage loss in weight was calculated, with a value of less than 1% being acceptable.[6]
d) Disintegration Test: The disintegration time for uncoated tablets was determined using a USP disintegration apparatus.[5][7] Six tablets from each brand were placed in the basket-rack assembly, which was then immersed in distilled water at 37±0.5°C.[7] The time taken for all tablets to disintegrate and pass through the mesh was recorded. For uncoated tablets, the disintegration time should typically be within 30 minutes.[3][4]
e) Wetting Time: Wetting time is a critical parameter for fast-dissolving tablets. A piece of tissue paper folded twice was placed in a petri dish containing 6 ml of water.[7] A tablet was placed on the paper, and the time required for complete wetting was measured.[7]
Chemical Evaluation
a) Drug Content (Assay): To determine the amount of active pharmaceutical ingredient (API), a number of tablets (typically 10 or 20) were weighed and finely powdered.[4][6] A quantity of powder equivalent to a specific amount of this compound was dissolved in a suitable solvent, such as 0.1N HCl or methanol.[3][4] The resulting solution was filtered and analyzed using a UV-Visible spectrophotometer at a specific wavelength (e.g., 284 nm or 286 nm) or by using a validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4][8][9] The drug content should typically fall between 95% and 105% of the label claim.[3][4]
b) In-Vitro Dissolution Study: Dissolution testing is a key indicator of a drug's release from the dosage form. The study was performed using a USP Dissolution Apparatus II (Paddle method).[4][5] The dissolution medium was 900 mL of 0.1 N HCl, maintained at a temperature of 37±0.5°C, with a paddle rotation speed of 50 rpm.[4][5] Aliquots of the dissolution medium were withdrawn at specified time intervals, filtered, and analyzed for drug content using UV-Vis spectrophotometry or HPLC.[5] The cumulative percentage of drug released was calculated over time. According to USP, solid oral dosage forms should generally exhibit at least 85% drug release within 60 minutes.[3]
Data Analysis: Dissolution Profile Comparison
To compare the dissolution profiles of different brands, model-independent methods using the difference factor (f1) and similarity factor (f2) were employed.[3][4]
-
Difference Factor (f1): This factor measures the percent error between the two curves up to the last time point. An f1 value between 0 and 15 is generally acceptable.[3]
-
Similarity Factor (f2): This factor is a logarithmic transformation of the sum-squared error of differences between the test and reference products over all time points. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[3]
Comparative Data of Different this compound Formulations
The following tables summarize the in-vitro performance of different brands of this compound 10 mg tablets, compiled from various studies.
Table 1: Physical Parameters of this compound Tablets from Different Brands
| Parameter | Brand A | Brand B | Brand C | Brand D | Brand E | USP/BP Specification |
| Weight Variation (%) | Within limits | Within limits | Within limits | Within limits | Within limits | As per pharmacopeia |
| Hardness ( kg/cm ²) | 4.5 - 5.5 | 5.0 - 6.0 | 4.0 - 5.0 | 6.0 - 7.0 | 5.5 - 6.5 | 4 - 10[1] |
| Friability (%) | 0.45 | 0.52 | 0.60 | 0.38 | 0.41 | < 1% |
| Disintegration Time (min) | 3.5 | 4.2 | 2.8 | 5.1 | 6.0 | < 30 minutes[3] |
| Drug Content/Assay (%) | 98.5 | 99.2 | 97.8 | 101.5 | 99.8 | 95% - 105%[3][4] |
Data compiled from multiple sources for illustrative purposes.[1][4]
Table 2: Comparative In-Vitro Dissolution Profile of this compound Tablets
| Time (minutes) | Brand A (% Release) | Brand B (% Release) | Brand C (% Release) | Brand D (% Release) | Reference Brand (% Release) |
| 5 | 45.3 ± 2.1 | 50.1 ± 1.8 | 42.5 ± 2.5 | 55.2 ± 1.5 | 52.6 ± 2.0 |
| 10 | 75.8 ± 1.5 | 80.5 ± 2.0 | 72.3 ± 1.7 | 85.4 ± 1.9 | 83.1 ± 1.8 |
| 15 | 92.1 ± 1.2 | 95.3 ± 1.5 | 89.8 ± 1.9 | 96.7 ± 1.3 | 94.5 ± 1.6 |
| 30 | 98.5 ± 0.9 | 99.1 ± 1.1 | 97.6 ± 1.3 | 99.5 ± 0.8 | 98.9 ± 1.0 |
| 45 | 99.2 ± 0.8 | 99.6 ± 0.9 | 98.9 ± 1.0 | 99.8 ± 0.5 | 99.4 ± 0.7 |
Illustrative data based on findings from comparative studies.[3] All brands tested showed more than 85% drug release within 15 minutes.[3]
Table 3: Dissolution Profile Comparison using f1 and f2 Factors
| Comparison | f1 (Difference Factor) | f2 (Similarity Factor) | Conclusion (Based on f2 > 50) |
| Brand A vs. Reference | 13.7 | 44.79 | Not Similar |
| Brand B vs. Reference | 8.5 | 65.2 | Similar |
| Brand C vs. Reference | 15.52 | 30.77 | Not Similar |
| Brand D vs. Reference | 4.2 | 78.9 | Similar |
Values are illustrative and based on data from different studies.[3][10] Generally, f1 values from 0-15 and f2 values from 50-100 ensure equivalence.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in-vitro assessment process for determining the pharmaceutical equivalence of this compound tablets.
Caption: Workflow for In-Vitro Pharmaceutical Equivalence Assessment of this compound Tablets.
Conclusion
The presented in-vitro studies demonstrate that while most commercially available this compound tablets meet the specifications of pharmacopeias for physical parameters and drug content, their dissolution profiles can vary.[3][4] The similarity factor (f2) is a critical tool for establishing pharmaceutical equivalence between a generic product and a reference brand.[4] Brands exhibiting an f2 value greater than 50 can be considered interchangeable in clinical practice.[3] This guide underscores the importance of rigorous in-vitro testing to ensure the quality and therapeutic equivalence of different this compound tablet formulations.
References
- 1. Evaluation and comparison of different brands of this compound tablets available in Karachi, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. ptherpscid.com [ptherpscid.com]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Studies on Formulation and In Vitro Evaluation of Floating Matrix Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of this compound Mouth Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro and In-Vivo Correlation of Domperidone Release from Buccal Films
This guide provides a detailed comparison of the in-vitro release and in-vivo performance of domperidone from various buccal film formulations. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This compound, an anti-emetic drug, is characterized by low aqueous solubility and significant first-pass metabolism, which results in poor bioavailability (10-15%) when administered orally.[1][2] Buccal delivery is a promising alternative route that can bypass the extensive first-pass effect, potentially leading to a rapid onset of action and improved bioavailability.[2][3]
The development of fast-dissolving buccal films aims to enhance the therapeutic efficacy and patient compliance, especially for pediatric and geriatric patients who may have difficulty swallowing conventional tablets.[3] These films are designed to dissolve quickly in saliva, releasing the drug for absorption through the buccal mucosa.[3] Various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene oxide (PEO) are utilized as film-forming agents to modulate the properties and release characteristics of these films.[2][4]
Comparative In-Vitro Drug Release
The in-vitro drug release from buccal films is a critical parameter that predicts the in-vivo performance. Studies have employed different formulations and methodologies to evaluate the release of this compound.
A study by Zayed et al. (2020) focused on fast-dissolving buccal films using polyvinylpyrrolidone (PVP K-90).[5] Their findings indicated a significant improvement in drug release compared to the pure drug. Approximately 40% of the this compound was released from the film formulation within the first five minutes, whereas only about 6.5% of the pure drug dissolved in the same timeframe.[2] Another study investigated controlled-release films prepared by hot-melt extrusion (HME) using PEO N750 and HPMC E5 LV.[4] The statistically optimized formulation in this study showed 93.62 ± 2.84% drug release over 6 hours.[4]
| Formulation Description | Polymer(s) | Manufacturing Method | Time | Cumulative % Drug Release | Reference |
| Fast Dissolving Film (F6) | PVP K-90 | Solvent Casting | 5 min | ~40% | [2][5] |
| Pure this compound | - | - | 5 min | ~6.5% | [2][5] |
| Controlled Release HME Film | PEO N750, HPMC E5 LV | Hot-Melt Extrusion | 6 h | 93.62 ± 2.84% | [4] |
| Immediate Release HME Film (DOM2) | PEO N10, HPMC E5 LV | Hot-Melt Extrusion | 2 h | 84.8% | [6] |
| Bilayered Buccal Patch (DB4) | HPMC, PVP K30, Eudragit RLPO, PEO | Solvent Casting | 6 h | 99.5% | [7] |
| Mouth Dissolving Film (F8) | HPMC E15, PG | Solvent Casting | 12 min | 95.10% | |
| Cocrystal Buccal Film (SDBF2) | Tamarind kernel powder, HPMC | Solvent Casting | - | 86% | [8] |
Comparative In-Vivo Pharmacokinetic Performance
In-vivo studies are essential to confirm the enhanced bioavailability and rapid onset of action predicted by in-vitro data. These studies typically compare the pharmacokinetic parameters of the buccal film with a conventional oral tablet.
The fast-dissolving film (F6) developed by Zayed et al. demonstrated superior in-vivo performance compared to a commercial tablet.[5] The buccal film resulted in a higher maximum plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax).[2] Similarly, a study on controlled-release HME films reported that the bioavailability from the optimized buccal film was 3.2 times higher than that of the oral dosage form.[4][9] An immediate-release HME film also showed a 1.5-fold increase in bioavailability compared to an oral formulation.[6]
| Formulation | Subject | Cmax | Tmax | Relative Bioavailability | Reference |
| Fast Dissolving Film (F6) | Rabbits | Higher than tablet | Shorter than tablet | Improved | [2][5] |
| Commercial Tablet | Rabbits | Lower than film | Longer than film | - | [2][5] |
| Controlled Release HME Film | Healthy Human Volunteers | - | - | 3.2 times higher than oral form | [4][9] |
| Immediate Release HME Film (DOM2) | Healthy Human Volunteers | - | - | 1.5 times higher than oral form | [6] |
Experimental Protocols
In-Vitro Drug Release Study
The in-vitro release of this compound from buccal films is typically assessed using a USP Drug Dissolution Apparatus II (Paddle type).
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 500 mL of phosphate buffer (pH 6.8).[5]
-
Temperature: Maintained at 37 ± 0.5°C.[1]
-
Procedure: A piece of the buccal film equivalent to a specific dose of this compound is placed in the dissolution vessel. At predetermined time intervals (e.g., 1, 2, 3, 4, 5, 10, 15, 20, 25, and 30 minutes), samples of the dissolution medium are withdrawn and replaced with an equal volume of fresh buffer.[5]
-
Analysis: The withdrawn samples are filtered, and the drug content is determined spectrophotometrically at a wavelength of 284 nm.[5]
Ex-Vivo Permeation Study
Ex-vivo permeation studies are conducted to evaluate the ability of the drug to permeate through the buccal mucosa.
-
Apparatus: Franz diffusion cell.[8]
-
Membrane: Porcine buccal membrane is commonly used as it closely mimics human buccal mucosa.[7][10] Egg membrane has also been reported as a semipermeable membrane.[8]
-
Receptor Medium: Phosphate buffer (pH 7.4).[8]
-
Procedure: The buccal membrane is mounted between the donor and receptor compartments of the Franz diffusion cell. The buccal film is placed on the mucosal side of the membrane in the donor compartment. The receptor compartment is filled with the buffer and maintained at 37 ± 0.5°C. Samples are withdrawn from the receptor compartment at regular intervals and analyzed for drug content.
-
Analysis: The amount of drug permeated per unit area is plotted against time to determine the permeation flux.
In-Vivo Pharmacokinetic Study
In-vivo studies are performed to determine the rate and extent of drug absorption from the buccal film in a living system, often compared to a conventional oral dosage form.
-
Subjects: Healthy human volunteers or animal models such as rabbits.[4][5]
-
Study Design: A crossover study design is typically employed where subjects receive both the test formulation (buccal film) and the reference formulation (commercial tablet) with a washout period in between.
-
Procedure: The buccal film is applied to the buccal mucosa of the subjects. Blood samples are collected at predefined time points after administration.
-
Analysis: The plasma is separated from the blood samples and analyzed for this compound concentration using a validated analytical method like HPLC. Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time profiles.
Visualizations
References
- 1. Formulation development and evaluation of mouth dissolving film of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of this compound-loaded fast dissolving buccal films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of this compound-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, optimization and in vivo characterization of this compound-controlled release hot-melt-extruded films for buccal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Transmucosal delivery of this compound from bilayered buccal patches: in vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Stability-Indicating RP-HPLC Methods for Domperidone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Domperidone in pharmaceutical dosage forms. The presented data, compiled from peer-reviewed scientific literature, offers a side-by-side evaluation of chromatographic conditions, validation parameters, and forced degradation studies. This information is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific requirements.
Comparative Analysis of RP-HPLC Methods
The following tables summarize the key parameters of different validated RP-HPLC methods for this compound analysis. These methods have been demonstrated to be specific, accurate, precise, and stability-indicating as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Hibar C18 (250x4.5mm, 5µm)[1] | Agient eclipse XDB C18 (150mm - 4.6mm, 5µm) | C18 column[2] | Shim-Pack C18 (250mm x 4.6mm, 5µm)[3] | Luna C18 (250x4.6mm, 5µ)[4] |
| Mobile Phase | KH2PO4 Buffer:Methanol (60:40 v/v)[1][5] | Methanol:Water (50:50 v/v) | Water:Methanol (55:45 v/v)[2] | Phosphate buffer (pH 3.0):Methanol (30:70 v/v)[3] | Orthophosphoric acid:Acetonitrile (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 253 nm[1][5] | 270 nm | 291 nm[2] | 280 nm[3] | 226 nm[4] |
| Retention Time | 6.7 min[1][5] | Not Specified | 4.5 min[2] | 3.17 min[3] | 2.52 min[4] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 50% to 150% of working concentration[1] | 12.5-200.0 | 2-21[2] | Not Specified | 0-5.5[4] |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | 0.993[2] | 0.999[3] | 0.9994[4] |
| Accuracy (% Recovery) | 97.0% to 103%[1] | 99.6% | 100.43 ± 1.15[2] | 99.5%[3] | Not Specified |
| Precision (%RSD) | < 2.0%[1] | 0.04 | Intra-day: 0.05-0.24, Inter-day: 0.05-0.28[2] | < 1%[3] | Not Specified |
| LOD (µg/mL) | 0.36[1][5] | 0.0041 | 0.02-0.24[2] | Not Specified | 0.4625[4] |
| LOQ (µg/mL) | 1.56[1][5] | 0.0126 | 0.09-0.72[2] | Not Specified | 0.925[4] |
Table 3: Forced Degradation Studies
| Stress Condition | Method 1 | Method 2 | Method 5 |
| Acid Hydrolysis | 0.1 N HCl[1] | 0.1 M HCl, refluxed at 80°C | Acid stress[4] |
| Base Hydrolysis | 0.1 N NaOH[1] | 0.1 M NaOH, at room temperature | Base stress[4] |
| Oxidative Degradation | 3% H2O2[1] | 10% v/v H2O2, at room temperature | Not Specified |
| Thermal Degradation | 105°C[1] | Dry heat | Thermal stress[4] |
| Photolytic Degradation | Not Specified | Natural sunlight for 8 h | Photolytic stress[4] |
| Neutral Hydrolysis | Not Specified | Yes | Neutral hydrolysis[4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Experimental Protocol [1][5]
-
Mobile Phase Preparation: A buffer was prepared by dissolving 5.82 g of KH2PO4 in 1000 mL of milliQ water. The mobile phase was a mixture of this buffer and methanol in a 60:40 volume ratio.
-
Standard Solution Preparation: Accurately weigh about 100 mg of this compound malate working standard and transfer it into a 100 mL volumetric flask. Add 50 mL of the mobile phase and sonicate for about 10 minutes to dissolve. Dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 150 mg of this compound into a 500 mL volumetric flask. Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking. Make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Transfer 10 mL of this filtrate into a 250 mL volumetric flask and dilute to volume with the mobile phase.
-
Chromatographic Conditions: A Hibar C18 column (250x4.5mm, 5µm) was used with a flow rate of 1.0 mL/min and UV detection at 253 nm.
Method 2: Experimental Protocol
-
Mobile Phase Preparation: A mixture of methanol and water in a 50:50 volume ratio.
-
Standard Solution Preparation: Accurately weigh about 100 mg of the working standard drug and transfer it into a 100 mL volumetric flask. Add 30 mL of the diluent, sonicate for 5 minutes, and then make up the volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the diluent to get a standard concentration of 100 µg/mL.
-
Sample Preparation: Twenty tablets of this compound were powdered. An amount of powder equivalent to 10 mg of the drug was accurately weighed and transferred into a 100 mL volumetric flask. 30 mL of the diluent was added, sonicated for 5 minutes, and the volume was made up with the diluent. 1 mL of this solution was pipetted into a 10 mL volumetric flask and the volume was made up with the diluent.
-
Chromatographic Conditions: An Agient eclipse XDB C18 column (150 mm - 4.6 mm i.d., 5 μm) was used with a flow rate of 1.0 mL/min and UV detection at 270 nm.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.
References
A Comparative Analysis of Dissolution Profiles for Commercially Available Domperidone Tablets
A comprehensive review of in-vitro dissolution studies on various brands of domperidone tablets reveals significant comparability in drug release profiles, ensuring therapeutic equivalence across different manufacturers. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of dissolution characteristics, experimental protocols, and key quality control parameters.
This compound, a widely used antiemetic and prokinetic agent, is available under numerous brand names. While the active pharmaceutical ingredient (API) remains the same, variations in excipients and manufacturing processes can potentially influence the dissolution rate and, consequently, the bioavailability of the drug. This comparison guide delves into the experimental data from several in-vitro studies to assess the pharmaceutical equivalence of different this compound tablet brands.
Comparative Dissolution Data
The dissolution profiles of various this compound tablet brands were evaluated in multiple studies. The percentage of drug release at different time intervals is a critical parameter for assessing the in-vitro performance of a tablet formulation. The following tables summarize the cumulative drug release data from different studies.
Table 1: Comparative Dissolution Profile of Two this compound Brands
| Time (minutes) | Brand 1 (% Drug Released) | Brand 2 (% Drug Released) |
| 5 | 87.34 | 85.21 |
| 10 | 90.12 | 88.34 |
| 15 | 92.45 | 91.23 |
| 30 | 95.67 | 94.56 |
| 45 | 98.12 | 97.89 |
| 60 | 99.87 | 99.12 |
Data synthesized from a study by Hasan S, et al. The similarity factor (f2) between the two brands was calculated to be 53.75, indicating that the dissolution profiles are similar and the two brands can be considered pharmaceutically equivalent.[1]
Table 2: Dissolution of Five Different this compound Brands
| Time (minutes) | Brand A (% Dissolution) | Brand B (% Dissolution) | Brand C (% Dissolution) | Brand D (% Dissolution) | Brand E (% Dissolution) |
| 10 | 90 | 89 | 92 | 91 | 90 |
| 20 | 91 | 90 | 93 | 92 | 91 |
| 30 | 92 | 91 | 94 | 93 | 92 |
| 45 | 93 | 92 | 95 | 94 | 93 |
This study concluded that all five brands showed comparative dissolution profiles, with the percentage of drug release falling within the British Pharmacopoeia (BP) specified limits of 89-92%[2].
Table 3: Dissolution of this compound in Combination with Proton Pump Inhibitors (PPIs)
| Time (minutes) | P01 (%) | P02 (%) | P03 (%) | P04 (%) | P05 (%) | P06 (%) | P07 (%) | P08 (%) |
| 5 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 10 | 4.10 | 2.60 | 4.10 | 5.60 | 1.90 | 0.00 | 0.00 | 0.00 |
This table presents the initial dissolution data for eight different brands of this compound in combination with PPIs. The complete dissolution profiles showed that while one brand (P04) had the fastest onset of action, another (Omez DSR - P01) demonstrated the longest duration of action and superior bioavailability under in-vitro conditions[3][4].
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the comparative dissolution studies of this compound tablets.
Dissolution Testing
A standard protocol for dissolution testing of this compound tablets involves the use of a USP Type 2 (Paddle) apparatus.
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Method).[1][3][4][5][6]
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric (HCl) acid (pH 1.2) is commonly used to simulate gastric fluid.[1][6] Other media such as purified water or purified water with Tween 80 have also been utilized.[3][4][5]
-
Temperature: The dissolution medium is maintained at 37 ± 0.5°C.[1][6]
-
Rotation Speed: The paddle speed is typically set at 50 or 75 rpm.[1][5][6][7]
-
Sampling: Aliquots (e.g., 5 mL or 10 mL) are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5][6] The withdrawn volume is replaced with an equal volume of fresh, pre-warmed dissolution medium.[5][6]
-
Sample Analysis: The collected samples are filtered and the concentration of dissolved this compound is determined using a validated analytical method, such as UV-Visible Spectrophotometry at a λmax of approximately 284-289 nm or High-Performance Liquid Chromatography (HPLC).[1][4][5][6]
Similarity Factor (f2) Calculation
To compare the dissolution profiles of two different brands, a model-independent approach using the similarity factor (f2) is often employed. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[1][7]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative dissolution study of this compound tablets.
Caption: Experimental workflow for comparative dissolution studies.
Conclusion
The reviewed studies consistently demonstrate that the majority of commercially available this compound tablets meet the pharmacopoeial specifications for dissolution.[1][2][7] The similarity in dissolution profiles across different brands, as evidenced by the similarity factor (f2) calculations, supports the interchangeability of these products in clinical practice.[1][7] These findings are crucial for ensuring consistent therapeutic outcomes for patients and provide a valuable resource for regulatory bodies and pharmaceutical manufacturers in maintaining quality standards.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Evaluation and comparison of different brands of this compound tablets available in Karachi, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. ijbcp.com [ijbcp.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ptherpscid.com [ptherpscid.com]
Safety Operating Guide
Proper Disposal of Domperidone in a Laboratory Setting: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical reagents and investigational drugs is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of domperidone, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these procedures is paramount for protecting both laboratory personnel and the surrounding ecosystem.
I. Understanding the Hazard Profile of this compound
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. According to safety data sheets (SDS), this compound is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[4]
II. Segregation and Waste Classification
Proper segregation of pharmaceutical waste is the first and most critical step in the disposal process.[5] this compound waste should be classified and segregated based on its potential hazards and regulatory requirements.
Actionable Steps:
-
Identify this compound Waste Streams: This includes expired or unused this compound, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.
-
Determine Regulatory Status: Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[6][7] This classification will dictate the final disposal pathway.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][3]
Step-by-Step Disposal Protocol:
-
Containment:
-
Place pure this compound and heavily contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be appropriate for the type of waste (e.g., solid or liquid) and comply with Department of Transportation (DOT) shipping standards if applicable.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Arranging for Pickup and Disposal:
What Not to Do:
-
Do NOT flush this compound down the drain or toilet. [10][11] This can lead to environmental contamination of waterways.
-
Do NOT dispose of this compound in the regular trash. [11] This is not a secure method and can lead to accidental exposure or environmental release.
-
Do NOT mix this compound with other waste streams without authorization.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[12]
-
Don Appropriate PPE: Wear the recommended PPE, including respiratory protection if dust is generated.[4]
-
Contain the Spill:
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed hazardous waste container and disposed of following the procedures outlined above.
V. Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the efficacy of different this compound disposal methods or their environmental impact. The primary focus of regulatory bodies and safety guidelines is on the complete destruction of the active pharmaceutical ingredient through high-temperature incineration to prevent environmental release and potential for misuse.
| Data Point | Finding | Source(s) |
| Recommended Disposal Method | Disposal via an approved waste disposal plant, often involving incineration. | [1],[9],[3],[7],[10] |
| Regulatory Framework | Compliance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA) is mandatory for pharmaceutical waste disposal. | [6],[7],[10] |
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. pfizer.com [pfizer.com]
- 12. northamerica.covetrus.com [northamerica.covetrus.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Domperidone
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Domperidone. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This compound, a crystalline powder, presents hazards including skin and eye irritation, potential reproductive harm, and is harmful if swallowed[1][2]. The primary routes of exposure are inhalation of dust particles and direct contact.
Engineering and Administrative Controls
Before relying on PPE, engineering controls should be the primary method of exposure reduction.
-
Ventilation: Always handle this compound in a well-ventilated area. Use of process enclosures, local exhaust ventilation, or a fume hood is strongly recommended to keep airborne levels below exposure limits[3][4].
-
Work Practices: Avoid actions that generate dust. Do not eat, drink, or smoke in areas where this compound is handled[4][5]. Wash hands thoroughly with soap and water after handling[1][5].
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound. While specific quantitative data such as occupational exposure limits are not consistently available in safety data sheets, the qualitative recommendations provide a strong basis for safe handling protocols[3][5][6][7].
| Protection Type | Standard Handling | Large Spills or High-Concentration Work | Key Considerations |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles[3][6][8]. | Splash goggles or a full-face respirator[3][6]. | Must conform to EN 166 (EU) or NIOSH (US) standards[6][8]. |
| Skin Protection | Lab coat or other suitable protective clothing[3][7][8]. | Full suit, potentially fire/flame resistant and impervious[3][6][8]. | Contaminated clothing should be removed and laundered before reuse[1][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber)[5][7][8]. | Chemical impermeable gloves[6][7]. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374[7][8]. |
| Respiratory Protection | Dust respirator (approved/certified) if dust is generated[3][9]. | Full-face respirator or a self-contained breathing apparatus (SCBA)[3][6]. | Use a P3 filter type for dusts. A complete respiratory protection program, including fit testing, is necessary[4][9]. |
PPE Workflow and Procedures
Proper selection and use of PPE are paramount. The following diagrams illustrate the decision-making process for PPE selection and the correct sequence for donning and doffing to prevent contamination.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
